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  • Product: (Tetrahydrofuran-3-yl)hydrazine
  • CAS: 773822-87-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine and its Hydrochloride Salt

Abstract (Tetrahydrofuran-3-yl)hydrazine is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, combining a polar tetrahydrofuran (THF) ring w...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(Tetrahydrofuran-3-yl)hydrazine is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, combining a polar tetrahydrofuran (THF) ring with a reactive hydrazine moiety, provides a unique scaffold for the synthesis of novel chemical entities with diverse biological activities. This guide offers a comprehensive overview of the core physicochemical properties, reactivity, and synthetic applications of (Tetrahydrofuran-3-yl)hydrazine, primarily focusing on its commonly used hydrochloride salt. Authored from the perspective of a senior application scientist, this document aims to provide researchers, chemists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this valuable intermediate in their research endeavors.

Core Physicochemical and Structural Properties

(Tetrahydrofuran-3-yl)hydrazine is most frequently supplied and handled as its hydrochloride salt to enhance stability and ease of handling. The data presented below pertains to this salt form unless otherwise specified. The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, which are available commercially.[1]

Table 1: Physicochemical Properties of (Tetrahydrofuran-3-yl)hydrazine Hydrochloride

PropertyValueSource(s)
Chemical Formula C₄H₁₁ClN₂O[1][2]
Molecular Weight 138.60 g/mol [3][4]
CAS Number 158001-24-2 (Racemic HCl)[3][4][5][3][4][5]
1364632-31-4 ((R)-enantiomer HCl)[6][6]
1364632-45-0 ((S)-enantiomer HCl)[1][7][1][7]
Appearance Off-white to light yellow solid[1]
Purity Typically ≥96-97%[4]
Storage Conditions 2-8°C, under inert atmosphere (e.g., Nitrogen)[1][3][1][3]

Structural Identifiers:

  • SMILES Code (HCl salt): NNC1COCC1.Cl[3]

  • InChI Key (HCl salt): KUFARIZPHSIGFQ-UHFFFAOYSA-N[5]

  • InChI (Free Base): 1S/C4H10N2O/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2

The tetrahydrofuran ring introduces polarity and can act as a hydrogen bond acceptor, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[8]

Reactivity and Synthetic Utility

The synthetic value of (Tetrahydrofuran-3-yl)hydrazine is rooted in the reactivity of the hydrazine functional group. This moiety serves as a potent nucleophile and a precursor for the formation of a wide array of important chemical structures.

Formation of Hydrazones

The most fundamental reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[8] This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large compound libraries for biological screening.[9]

  • Mechanism Insight: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. It is often catalyzed by a small amount of acid.[8] The resulting C=N double bond of the hydrazone can exist as E/Z isomers.

Synthesis of Nitrogen-Containing Heterocycles

Hydrazines are indispensable building blocks for synthesizing nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

  • Pyrazoles and Pyrazolines: Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls provides a direct route to substituted pyrazoles and pyrazolines, respectively. These scaffolds are found in numerous FDA-approved drugs.

  • Triazoles and other Heterocycles: The hydrazine moiety can be incorporated into more complex ring systems, serving as a key component in multi-step syntheses.

The choice of the (Tetrahydrofuran-3-yl)hydrazine scaffold allows for the introduction of a sp³-rich, polar fragment directly into the final heterocyclic structure, a strategy often employed to improve the "drug-likeness" of a molecule.

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples. As a Senior Application Scientist, I stress the importance of adapting these procedures to the specific scale and substrate of interest, with diligent reaction monitoring (e.g., by TLC or LC-MS) as a self-validating system.

General Protocol for Hydrazone Synthesis

This protocol outlines the straightforward condensation reaction between (Tetrahydrofuran-3-yl)hydrazine hydrochloride and a generic aldehyde or ketone.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve (Tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or methanol (approx. 0.1-0.5 M concentration).

  • Neutralization (Causality Explanation): Add a mild base, such as sodium acetate or triethylamine (1.0-1.1 equivalents), to the solution. This step is crucial to liberate the free hydrazine base from its hydrochloride salt, which is necessary for it to act as an effective nucleophile.

  • Addition of Carbonyl: To the stirred solution, add the desired aldehyde or ketone (1.0-1.1 equivalents) dropwise at room temperature.[8]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-80°C) for 2-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[8]

  • Isolation and Purification:

    • If the product precipitates upon cooling, it can be collected by vacuum filtration, washed with cold solvent, and dried.

    • Alternatively, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the structure of the purified hydrazone derivative using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

General Workflow Diagram

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of a derivative from (Tetrahydrofuran-3-yl)hydrazine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents (Hydrazine HCl, Carbonyl, Base, Solvent) setup Assemble Glassware (Flask, Condenser) reagents->setup dissolve Dissolve Hydrazine HCl Add Base to Neutralize setup->dissolve add_carbonyl Add Aldehyde/Ketone dissolve->add_carbonyl react Heat / Stir (Monitor by TLC/LC-MS) add_carbonyl->react cool Cool Reaction Mixture react->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify analyze Characterize (NMR, MS, Purity Analysis) purify->analyze

Caption: General workflow for synthesis using (Tetrahydrofuran-3-yl)hydrazine.

Applications in Drug Discovery and Development

The incorporation of a tetrahydrofuran ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility and modulate lipophilicity, thereby improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] The hydrazine functional group itself is a key structural motif in numerous therapeutic agents.[8][9]

Derivatives of (Tetrahydrofuran-3-yl)hydrazine are explored for a range of biological activities, leveraging the versatility of the hydrazone linkage and the favorable properties of the THF scaffold. While specific drug candidates are often proprietary, the general application involves using this compound as a starting point for creating libraries aimed at targets in oncology, infectious diseases, and neurodegenerative disorders. The ability to form stable bonds with various aldehydes and ketones allows for systematic Structure-Activity Relationship (SAR) studies.[8]

Safety, Handling, and Storage

As with all hydrazine derivatives, proper safety precautions are mandatory. Hydrazines as a class can be toxic and are often skin and respiratory irritants.[10]

  • Hazard Statements: Harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[11][12] Keep away from sources of ignition as fine dust may form explosive mixtures with air.[14]

  • Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon to prevent degradation.[1][3]

Conclusion

(Tetrahydrofuran-3-yl)hydrazine hydrochloride is a high-value chemical intermediate that provides a robust platform for synthetic and medicinal chemists. Its predictable reactivity, centered on the nucleophilic hydrazine group, combined with the beneficial physicochemical properties imparted by the THF ring, makes it an attractive scaffold for modern drug discovery. By understanding its core properties and employing validated synthetic protocols, researchers can effectively leverage this building block to construct novel molecules with significant therapeutic potential.

References

  • NextSDS. (tetrahydro-3-furanyl)Hydrazine — Chemical Substance Information. Available from: [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • ResearchGate. The effect of solvent with time in the reaction. THF, tetrahydrofuran. Available from: [Link][9]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]

  • DTIC. Safety and Handling of Hydrazine. Available from: [Link][10]

  • CHEMFISH. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride. Available from: [Link][7]

  • University of California, Santa Barbara. Tetrahydrofuran (THF) - Standard Operating Procedure. Available from: [Link][12]

  • Carl ROTH. Safety Data Sheet: Tetrahydrofuran. Available from: [Link][14]

  • Eco-Plug. THF / Tetrahydrofuran - Safety Data Sheet. Available from: [Link][13]

Sources

Exploratory

Molecular structure and bonding characteristics of (Tetrahydrofuran-3-yl)hydrazine

Advanced Molecular Architecture: Structure, Bonding, and Conformational Dynamics of (Tetrahydrofuran-3-yl)hydrazine Executive Summary (Tetrahydrofuran-3-yl)hydrazine (C₄H₁₀N₂O) is a highly versatile heterocyclic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Molecular Architecture: Structure, Bonding, and Conformational Dynamics of (Tetrahydrofuran-3-yl)hydrazine

Executive Summary

(Tetrahydrofuran-3-yl)hydrazine (C₄H₁₀N₂O) is a highly versatile heterocyclic building block extensively utilized in the design of kinase inhibitors, CNS-active agents, and novel pyrazole/pyrimidine derivatives[1][2]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical formula, but as a dynamic system governed by delicate stereoelectronic balances. This whitepaper deconstructs the causality behind its conformational preferences, detailing how tetrahydrofuran (THF) ring puckering and hydrazine lone-pair repulsion dictate its reactivity, solid-state behavior, and utility in drug discovery workflows.

Structural Topography: The Pseudorotation of the THF Ring

The five-membered tetrahydrofuran ring is inherently flexible. Unlike aromatic systems, the THF ring cannot maintain a planar geometry due to the severe torsional strain (Pitzer strain) generated by the eclipsing of adjacent C-H bonds[3]. To relieve this energetic penalty, the ring undergoes a continuous out-of-plane deformation known as pseudorotation[4][5].

In the unsubstituted state, THF rapidly oscillates between two primary low-energy conformations separated by minimal energy barriers:

  • The Envelope ( Cs​ ) Conformation: Four atoms reside in a single plane, while one atom (typically C2 or C3) is puckered out of the plane[3][5].

  • The Twist ( C2​ ) Conformation: Three atoms are coplanar, with two adjacent atoms displaced in opposite directions above and below the plane[3][5].

However, the introduction of the hydrazine moiety (-NH-NH₂) at the C3 position fundamentally biases this pseudorotation cycle. The steric bulk and electronegativity of the hydrazine group force the THF ring to adopt a preferred puckered state that minimizes 1,3-diaxial interactions and gauche butane-like steric clashes between the substituent and the ring oxygen.

G Planar Planar THF Ring (High Torsional Strain) Pseudorotation Pseudorotation (Strain Relief Mechanism) Planar->Pseudorotation Envelope Envelope (Cs) 1 Atom Out-of-Plane Pseudorotation->Envelope Twist Twist (C2) 2 Atoms Out-of-Plane Pseudorotation->Twist Biased C3-Hydrazine Substituted (Biased Conformational Ensemble) Envelope->Biased Twist->Biased

Fig 1. Pseudorotation pathways relieving torsional strain in the substituted THF ring.

Orbital Interactions: The Hydrazine Gauche Effect

The most critical bonding characteristic of (Tetrahydrofuran-3-yl)hydrazine lies within the N-N bond. Acyclic hydrazines rarely adopt an anti or eclipsed conformation; instead, they strongly prefer a gauche conformation (with a dihedral angle of approximately 90°)[6][7].

The Causality of the Gauche Effect: This conformational lock is driven by the interaction of the filled non-bonding orbitals (lone pairs, n ) on the adjacent nitrogen atoms. If the molecule were to adopt an eclipsed or anti-planar geometry, the parallel alignment of these lone pairs would result in severe Coulombic repulsion, drastically raising the energy of the Highest Occupied Molecular Orbital (HOMO)[6][7].

By twisting into a gauche conformation, the molecule achieves two stabilizing effects:

  • Orthogonalization: The lone pairs become perpendicular to one another, minimizing direct spatial overlap and electrostatic repulsion[7].

  • Hyperconjugation ( nN​→σ∗ ): The gauche geometry perfectly aligns the lone pair of one nitrogen atom with the anti-bonding orbital ( σ∗ ) of the adjacent N-H or N-C bond, allowing for stabilizing electron delocalization[8].

G Hydrazine Hydrazine Moiety (-NH-NH2) LonePairs Nitrogen Lone Pairs (n) Hydrazine->LonePairs Repulsion n-n Orbital Repulsion (Destabilizing in Eclipsed) LonePairs->Repulsion Gauche Gauche Conformation (~90° Dihedral) Repulsion->Gauche Drives structural shift Stabilization n -> σ* Orbital Delocalization (Stabilizing Hyperconjugation) Gauche->Stabilization Enables

Fig 2. Causality of the Gauche effect driven by lone-pair repulsion in the hydrazine moiety.

Quantitative Data: Bonding Parameters & Intermolecular Networks

Because of its rich hydrogen-bonding potential (acting as both a multi-site donor via the -NH-NH₂ group and an acceptor via the THF oxygen and nitrogen lone pairs), (Tetrahydrofuran-3-yl)hydrazine frequently forms highly ordered supramolecular networks in the solid state. X-ray crystallographic studies of its derivatives (such as pyrazolyl-pyrimidines synthesized from this precursor) reveal infinite chains linked by intermolecular hydrogen bonds[1][2].

Table 1: Summary of Physicochemical & Bonding Parameters

ParameterTypical Value / RangeMechanistic Significance
THF C-O-C Angle ~109° - 112°Reflects sp3 hybridization with slight compression due to ring constraints.
Puckering Energy Barrier < 5 kcal/molAllows rapid interconversion between Envelope and Twist states at room temp[4].
N-N Bond Length ~1.45 ÅShorter than a standard C-C single bond, reflecting the electronegativity of nitrogen.
Lone Pair Dihedral Angle ~85° - 95°The gauche effect minimizes n−n repulsion and maximizes n→σ∗ overlap[7].
H-Bond Donor Capacity 3 (N-H protons)Facilitates the formation of infinite crystalline chains and strong target-protein binding[1].

Self-Validating Experimental Protocol: Cycloaddition Workflow

In drug development, (Tetrahydrofuran-3-yl)hydrazine dihydrochloride is frequently reacted with oxopropanenitriles to yield complex pyrazole derivatives[1][2]. The following protocol outlines a self-validating workflow for this transformation, ensuring regiochemical and stereochemical integrity.

Objective: Synthesis of a chiral 1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine derivative.

Step-by-Step Methodology:

  • Precursor Free-Basing: Suspend (Tetrahydrofuran-3-yl)hydrazine dihydrochloride (1.0 equiv) in anhydrous ethanol. Add a mild base (e.g., N,N -diisopropylethylamine, 2.2 equiv) dropwise at 0 °C. Causality: The dihydrochloride salt is stable for storage, but the free hydrazine must be liberated in situ to act as a bis-nucleophile.

  • Cycloaddition: Add 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile (1.0 equiv) to the solution. Heat to reflux (78 °C) for 4–6 hours[1].

  • In-Process Regioselectivity Check (Validation Step): Monitor the reaction via LC-MS. Because hydrazine is an asymmetric bis-nucleophile, two regioisomers can form. Validation: Extract an aliquot and perform rapid 2D-NMR (HMBC). The correlation between the THF C3-proton and the pyrazole nitrogen confirms the correct regiochemistry[2].

  • Chiral Separation: The resulting product is a racemate (due to the C3 chiral center of the THF ring). Purify the crude mixture using preparative Chiral HPLC (e.g., Chiralpak column, eluting with methanol) to isolate the distinct (R) and (S) enantiomers[1].

  • Crystallization & X-Ray Validation: Dissolve the isolated (R)-enantiomer in a minimal amount of hot ethyl acetate and allow slow evaporation. Validation: Subject the resulting crystals to X-ray diffraction to unambiguously confirm the absolute (R)-configuration and map the intermolecular N-H...N hydrogen bonding networks[1][2].

G Precursor (THF-3-yl)hydrazine 2HCl + Base Equilibration Cycloaddition Cycloaddition with Oxopropanenitrile Precursor->Cycloaddition Monitoring In-Process 2D-NMR (Regioselectivity Check) Cycloaddition->Monitoring ChiralSep Chiral Chromatography (Isolate R/S Enantiomers) Monitoring->ChiralSep Validation X-Ray Crystallography (Absolute Configuration) ChiralSep->Validation

Fig 3. Self-validating synthetic workflow for pyrazole derivatives via cycloaddition.

References

  • Liu, Z., et al. "(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine." National Institutes of Health (NIH) / Acta Crystallographica Section E, [Link]

  • Wang, F., et al. "New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase." The Journal of Physical Chemistry A - ACS Publications, [Link]

  • Kim, J., et al. "Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques." The Journal of Chemical Physics | AIP Publishing, [Link]

  • Evans, D. A. "Introduction to Frontier Molecular Orbital Theory: The Gauche Effect." Harvard University Advanced Organic Chemistry, [Link]

  • Bhattacharya, S., et al. "Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers." The Journal of Organic Chemistry - ACS Publications, [Link]

  • Nemes, A., et al. "Structure and Photoelectron Spectrum of Tetramethyldiarsane (Lone Pair Interactions)." Journal of the American Chemical Society - ACS Publications, [Link]

  • Liu, Z., et al. "Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine." IUCrData, [Link]

Sources

Foundational

1H and 13C NMR chemical shifts for (Tetrahydrofuran-3-yl)hydrazine

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (Tetrahydrofuran-3-yl)hydrazine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, provi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (Tetrahydrofuran-3-yl)hydrazine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3] For researchers in drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of (Tetrahydrofuran-3-yl)hydrazine, a key building block in medicinal chemistry. We will delve into the fundamental principles governing its spectral characteristics, provide predicted chemical shift assignments with detailed justifications, and present a robust, field-proven protocol for acquiring high-quality NMR data. This document is intended to serve as an authoritative resource for scientists requiring a deep understanding of this molecule's spectroscopic signature.

Introduction: The Structural Significance of Substituted Tetrahydrofurans

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component for optimizing pharmacokinetic and pharmacodynamic profiles. (Tetrahydrofuran-3-yl)hydrazine introduces a reactive hydrazine functional group, opening avenues for the synthesis of a diverse range of pharmaceutical derivatives, from enzyme inhibitors to complex heterocyclic systems.

Accurate and unambiguous structural confirmation is the first critical step in any drug development workflow. NMR spectroscopy stands as the definitive method for the identification of monomolecular organic compounds in solution.[2] By interpreting the chemical shifts, coupling constants, and integration of NMR signals, researchers can piece together the precise atomic connectivity and stereochemistry of a molecule. This guide will demystify the NMR spectrum of (Tetrahydrofuran-3-yl)hydrazine, providing the foundational knowledge required for its confident identification and use in synthesis.

Foundational NMR Principles: Understanding the Chemical Shift

The chemical shift (δ) is the most fundamental parameter in NMR spectroscopy, representing the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS).[4][5] This value is not absolute but is dictated by the local electronic environment of each nucleus.[4] Electrons circulating in the presence of the spectrometer's strong external magnetic field (B₀) induce a secondary, opposing magnetic field that "shields" the nucleus. The extent of this shielding determines the final resonance frequency.

Several key factors influence the chemical shift of a given nucleus:

  • Electron Density and Electronegativity: The primary determinant of shielding is the electron density around a nucleus.[4][6] Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbons and protons. This "deshielding" effect reduces the local induced magnetic field, causing the nucleus to experience a larger effective magnetic field and resonate at a higher frequency (further downfield, or higher ppm value).[4][7]

  • Anisotropic Effects: These are shielding or deshielding effects that arise from the non-uniform magnetic fields induced by electron clouds in specific functional groups, such as pi systems (e.g., benzene rings, carbonyls).[5][8]

  • Hydrogen Bonding: Protons involved in hydrogen bonds are deshielded, resulting in a downfield shift.[6][7] The chemical shift of exchangeable protons (like those on -OH or -NH groups) is often highly dependent on solvent, concentration, and temperature.[7]

Structural Analysis and Predicted NMR Spectra

The structure of (Tetrahydrofuran-3-yl)hydrazine presents a fascinating case for NMR analysis. The molecule is chiral at the C3 position, which has significant stereochemical implications for the NMR spectrum. Due to this chirality, the geminal protons on the C2, C4, and C5 positions are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.

Caption: Molecular structure of (Tetrahydrofuran-3-yl)hydrazine with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are summarized below. These values are estimated based on the structural features and typical ranges for similar functional groups. The exact positions can vary with the choice of solvent.

Proton(s)Predicted δ (ppm)Predicted MultiplicityRationale & Key Couplings
NH, NH₂2.5 - 5.0Broad Singlet (br s)Exchangeable protons. Chemical shift is highly variable and dependent on solvent, concentration, and temperature. Often do not show sharp coupling.
H5 (2H)3.8 - 4.1Multiplet (m)Diastereotopic protons adjacent to the ring oxygen, resulting in significant deshielding. Coupled to each other (geminal) and to H4 protons (vicinal).
H2 (2H)3.7 - 4.0Multiplet (m)Diastereotopic protons adjacent to the ring oxygen, deshielded. Coupled to each other (geminal) and to the H3 proton (vicinal).
H3 (1H)3.2 - 3.6Multiplet (m)Methine proton adjacent to the electron-withdrawing hydrazine group. Coupled to H2 and H4 protons.
H4 (2H)1.9 - 2.3Multiplet (m)Diastereotopic protons. Less deshielded than protons at C2/C5. Coupled to each other (geminal), H3 (vicinal), and H5 protons (vicinal).
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four distinct signals for the tetrahydrofuran ring carbons, as they are all chemically non-equivalent.

CarbonPredicted δ (ppm)Rationale
C268 - 72Carbon adjacent to the highly electronegative oxygen atom, resulting in a strong downfield shift.
C567 - 71Similar to C2, this carbon is deshielded by the adjacent oxygen. May have a slightly different shift from C2 due to the overall asymmetry.
C355 - 60Attached to the nitrogen of the hydrazine group, causing a moderate downfield shift compared to a standard alkane carbon.
C430 - 35Aliphatic carbon least affected by electronegative atoms, expected to be the most upfield (shielded) signal of the ring carbons.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following section details a robust methodology for analyzing (Tetrahydrofuran-3-yl)hydrazine.

Caption: Standardized workflow for NMR data acquisition and analysis.

Step 1: Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the compound and slow down the exchange of the N-H protons, sometimes allowing their couplings to be observed. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also common alternatives.[9][10]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of (Tetrahydrofuran-3-yl)hydrazine.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Reference Standard: The residual solvent peak can be used as a primary reference.[11] Alternatively, a small amount of TMS (0.03% v/v) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[4]

  • Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

Step 2: Instrument Setup & Calibration
  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H observation to ensure adequate signal dispersion.[12]

  • Insertion & Locking: Insert the sample into the spectrometer. Perform a lock on the deuterium signal of the solvent to stabilize the magnetic field.

  • Tuning & Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp resonance lines and high resolution.

Step 3: Data Acquisition
  • ¹H NMR Spectrum:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: Use a delay of 1-5 seconds.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Spectrum:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to achieve an adequate signal-to-noise ratio.

Step 4: Data Processing & Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent) to its known δ value. For example, the central peak of DMSO-d₆ is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[10]

  • Integration & Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Pick all peaks and label them with their chemical shifts. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Conclusion

The structural elucidation of (Tetrahydrofuran-3-yl)hydrazine via NMR spectroscopy is a straightforward process when guided by a firm understanding of fundamental principles and a systematic experimental approach. The key spectral features—diastereotopic protons, deshielding by heteroatoms, and exchangeable N-H signals—combine to create a unique spectroscopic fingerprint. By following the detailed protocol and using the predictive data outlined in this guide, researchers and drug development professionals can confidently identify this compound, verify its purity, and proceed with its application in the synthesis of next-generation therapeutics.

References

  • Factors Affecting Chemical Shift | Overview & Research Examples - Perlego. (n.d.). Perlego. [Link]

  • Chemical shift - Wikipedia. (n.d.). Wikipedia. [Link]

  • Factors influencing chemical shift | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr - St. Paul's Cathedral Mission College. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Factors Influencing Chemical Shift in NMR | PDF | Atomic Physics - Scribd. (n.d.). Scribd. [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained - Vedantu. (n.d.). Vedantu. [Link]

  • NMR Spectroscopy: Principles and Applications | PDF | Nuclear Magnetic Resonance. (n.d.). Scribd. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx - Slideshare. (n.d.). Slideshare. [Link]

  • 9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. [Link]

  • Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with - Life Sciences. (n.d.). Life Sciences. [Link]

  • NMR Chemical Shifts. (n.d.). [Link]

  • Functionalised tetrahydrofuran fragments from carbohydrate or sugar beet pulp biomass - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Common NMR Solvents - Reference Data. (n.d.). [Link]

  • NMR Solvent Chart - Emery Pharma. (n.d.). Emery Pharma. [Link]

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Exploratory

Toxicity profile and MSDS safety data for (Tetrahydrofuran-3-yl)hydrazine

Toxicity Profile and Material Safety Data for (Tetrahydrofuran-3-yl)hydrazine: A Comprehensive Technical Guide for Drug Development Professionals As a Senior Application Scientist overseeing preclinical assay development...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicity Profile and Material Safety Data for (Tetrahydrofuran-3-yl)hydrazine: A Comprehensive Technical Guide for Drug Development Professionals

As a Senior Application Scientist overseeing preclinical assay development, I frequently encounter the hidden pitfalls of working with reactive synthetic intermediates. (Tetrahydrofuran-3-yl)hydrazine and its enantiomeric hydrochloride salts are highly valuable building blocks in medicinal chemistry, most notably utilized in the synthesis of phosphodiesterase 9 (PDE9) inhibitors for cognitive disorders [1].

However, hydrazine derivatives possess unique physicochemical liabilities. If their toxicological profiles and chemical reactivities are misunderstood, they can introduce severe artifacts into in vitro assays and pose significant safety risks to laboratory personnel. This technical whitepaper synthesizes the Material Safety Data Sheet (MSDS) information, mechanistic toxicity, and field-proven handling protocols for (Tetrahydrofuran-3-yl)hydrazine, ensuring your experimental workflows remain both safe and scientifically rigorous.

Physicochemical Properties & Isomeric Identification

To ensure accurate sourcing, tracking, and reproducible pharmacokinetic data, it is crucial to distinguish between the stereoisomers and salt forms of (Tetrahydrofuran-3-yl)hydrazine. The free base is highly reactive; therefore, the compound is almost exclusively handled as a hydrochloride salt to improve bench stability.

Table 1: Physicochemical and Identification Metrics

PropertyValue
Molecular Formula C₄H₁₁ClN₂O (Hydrochloride salt)
Molecular Weight 138.60 g/mol
CAS Number (Racemic) 158001-24-2
CAS Number (R-enantiomer) 1364632-31-4
CAS Number (S-enantiomer) 1364632-45-0
Physical State Solid (typically crystalline powder)

Toxicology and MSDS Safety Profile

Based on standardized Globally Harmonized System (GHS) classifications from major chemical suppliers, (Tetrahydrofuran-3-yl)hydrazine hydrochloride is classified as a hazardous substance requiring stringent engineering controls [2].

Table 2: GHS Hazard and Precautionary Summary

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
Target Organ Toxicity H335May cause respiratory irritation (single exposure).

Precautionary Directives: Handling requires the use of P261 (Avoid breathing dust/fumes) and P280 (Wear protective gloves/eye protection). In the event of exposure, protocols P302+P352 (Wash with plenty of soap and water) and P305+P351+P338 (Rinse cautiously with water for several minutes) must be immediately initiated [2].

Mechanistic Toxicology & Cellular Impact

At the cellular level, the toxicity of hydrazine derivatives is primarily driven by their oxidative metabolism. When exposed to hepatic Cytochrome P450 (CYP450) enzymes, hydrazines are oxidized into highly reactive carbon-centered radicals and reactive oxygen species (ROS). This metabolic activation rapidly depletes intracellular glutathione (GSH) reserves, triggering a cascade of lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptosis.

ToxicityPathway Hydrazine (Tetrahydrofuran-3-yl)hydrazine CYP450 Hepatic CYP450 Metabolism Hydrazine->CYP450 Radicals Reactive Intermediates (Radicals / ROS) CYP450->Radicals Oxidation GSH Glutathione (GSH) Depletion Radicals->GSH OxStress Cellular Oxidative Stress & Lipid Peroxidation GSH->OxStress Apoptosis Apoptosis / Cell Death OxStress->Apoptosis

Figure 1: Proposed mechanistic pathway of hydrazine-induced cellular toxicity via oxidative stress.

Experimental Workflows & Protocols

To generate trustworthy, artifact-free data when evaluating (Tetrahydrofuran-3-yl)hydrazine or its downstream derivatives, the experimental design must account for the compound's inherent chemical reactivity. The following protocols are designed as self-validating systems.

Protocol 1: Safe Handling and Preparation of Hydrazine Solutions

Causality Focus: Hydrazine derivatives are potent reducing agents. Exposure to atmospheric oxygen leads to spontaneous auto-oxidation, which alters the effective molarity of your stock and generates toxic byproducts before the assay even begins.

  • Solvent Degassing: Purge the chosen solvent (e.g., anhydrous DMSO or aqueous buffer) with Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Weighing under Inert Atmosphere: Weigh the (Tetrahydrofuran-3-yl)hydrazine hydrochloride salt inside a nitrogen-purged glovebox. Note: The hydrochloride salt is hygroscopic. Moisture absorption compromises the accuracy of molarity calculations and accelerates chemical degradation.

  • Stock Solution Formulation: Dissolve the compound to a 10 mM stock concentration using the degassed solvent.

  • Aliquot and Storage: Immediately aliquot the stock into amber, argon-flushed vials and store at -80°C. Amber vials prevent photo-degradation, while ultra-low temperatures arrest thermal degradation pathways.

Protocol 2: Cytotoxicity Profiling of Hydrazine Derivatives

Causality Focus: Standard colorimetric viability assays (like MTT or XTT) rely on the reduction of a tetrazolium dye to formazan by mitochondrial enzymes. Because (Tetrahydrofuran-3-yl)hydrazine is a strong chemical reducing agent, it will directly reduce the MTT dye in the absence of living cells. This chemical cross-reactivity yields massive false-positive viability artifacts. To ensure a self-validating readout, an ATP-dependent luminescent assay must be used.

  • Cell Seeding: Seed target cells (e.g., HepG2 cells for hepatotoxicity profiling) in a 96-well opaque white microplate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat the cells with a concentration gradient (0.1 µM to 100 µM) of the prepared (Tetrahydrofuran-3-yl)hydrazine stock. Include a vehicle control (e.g., 0.1% DMSO) and a positive toxicity control (e.g., Staurosporine).

  • Incubation: Incubate the treated plates for 24 to 48 hours under standard cell culture conditions.

  • Viability Assessment (ATP-based): Add CellTiter-Glo® reagent directly to the wells at a 1:1 ratio with the culture medium. Measuring ATP provides a biochemically orthogonal readout for cell viability that cannot be artificially inflated by the reducing power of the hydrazine compound.

  • Data Acquisition: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and record the luminescence using a microplate reader.

Conclusion

(Tetrahydrofuran-3-yl)hydrazine is an indispensable intermediate in the synthesis of advanced therapeutics [3]. However, its safe and effective use requires a deep understanding of its GHS hazard profile and its chemical propensity for auto-oxidation and dye-reduction. By implementing inert-atmosphere handling and orthogonal, ATP-based viability assays, drug development professionals can mitigate safety risks while ensuring the highest standards of scientific integrity and data trustworthiness.

References

  • Google Patents. "WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine". World Intellectual Property Organization.
Foundational

Thermodynamic stability of (Tetrahydrofuran-3-yl)hydrazine at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of (Tetrahydrofuran-3-yl)hydrazine at Ambient Conditions Executive Summary (Tetrahydrofuran-3-yl)hydrazine is a valuable heterocyclic building block in modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (Tetrahydrofuran-3-yl)hydrazine at Ambient Conditions

Executive Summary

(Tetrahydrofuran-3-yl)hydrazine is a valuable heterocyclic building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of potent phosphodiesterase 9 (PDE9) inhibitors.[1] As with many hydrazine derivatives, its utility in drug development is intrinsically linked to its chemical stability. The presence of both a nucleophilic hydrazine moiety and a peroxide-susceptible tetrahydrofuran (THF) ring within the same molecule presents unique stability challenges. This guide provides a comprehensive analysis of the potential thermodynamic instabilities of (Tetrahydrofuran-3-yl)hydrazine at room temperature. By dissecting the inherent reactivity of its constituent functional groups, we predict primary degradation pathways and offer detailed, field-proven experimental protocols for empirical stability validation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's handling, storage, and stability profile to ensure experimental reproducibility, process safety, and material integrity.

Introduction

The successful integration of complex heterocyclic scaffolds into drug discovery pipelines depends not only on their synthetic accessibility but also on their predictable behavior under various laboratory and process conditions. (Tetrahydrofuran-3-yl)hydrazine, a chiral amine, has emerged as a critical precursor in pharmaceutical synthesis.[1] However, its bifunctional nature—containing both a hydrazine and a cyclic ether—necessitates a proactive and thorough assessment of its thermodynamic stability.

The hydrazine functional group is well-known for its reactivity, which can range from useful nucleophilicity to hazardous decomposition, particularly in the presence of oxidizers or catalysts.[2][3] Concurrently, the tetrahydrofuran ring is notorious for its tendency to form explosive peroxides upon exposure to atmospheric oxygen, a process often accelerated by light.[4] The combination of these two functionalities warrants a detailed investigation beyond standard material safety data sheets.

This guide is structured to provide a first-principles analysis of the molecule's stability. We will first explore the intrinsic chemical properties of the hydrazine and THF moieties. Subsequently, we will propose the most probable degradation pathways at ambient temperatures. Finally, and most critically, we will provide detailed, self-validating experimental protocols to empower researchers to quantify the stability of (Tetrahydrofuran-3-yl)hydrazine under their specific laboratory conditions.

Molecular Structure and Inherent Reactivity

To understand the stability of the title compound, we must first consider the electronic and structural characteristics of its two key functional groups.

The Hydrazine Moiety

The N-N single bond in hydrazine and its derivatives is inherently weak, making it susceptible to both oxidation and reduction. The presence of lone pairs on adjacent nitrogen atoms leads to lone pair-lone pair repulsion, which contributes to its high reactivity.[5] This makes the hydrazine group a potent nucleophile and a reducing agent. Its decomposition can be catalyzed by trace metals and acidic conditions, often leading to the evolution of nitrogen gas.[6][7]

The Tetrahydrofuran Moiety

The THF ring is a cyclic ether. The carbons adjacent to the ether oxygen (α-carbons) are particularly susceptible to hydrogen atom abstraction by radical initiators. In the presence of atmospheric oxygen, this initiates a radical chain reaction that forms hydroperoxides and other peroxide species.[4] This process is often initiated by light or heat and can lead to the accumulation of dangerously explosive peroxides.[8] Commercial THF is almost always sold with inhibitors, such as Butylated Hydroxytoluene (BHT), to quench this radical process.[4]

Predicted Synergistic Instability

The combination of these two groups in one molecule suggests a synergistic instability. The hydrazine moiety could potentially act as an internal catalyst or sensitizer for degradation, while the THF ring provides a ready pathway for oxidative decomposition. The recommended storage condition for the hydrochloride salt form under refrigeration (2-8°C) and inert atmosphere further implies that stability at room temperature in the presence of air is a significant concern.[9]

Predicted Degradation Pathways at Room Temperature

Based on the chemical principles outlined above, two primary degradation pathways are predicted to be the most significant at ambient temperatures.

Oxidative Decomposition

This is the most probable route of degradation under standard laboratory conditions (i.e., in the presence of air).

  • Pathway A: Peroxide Formation on the THF Ring: This pathway follows the classical mechanism of ether peroxidation. It is a free-radical chain reaction involving initiation (hydrogen abstraction from an α-carbon), propagation (reaction with O₂ to form a peroxy radical, which then abstracts another hydrogen), and termination. The resulting hydroperoxides can compromise the integrity of the sample and pose a significant safety hazard.

  • Pathway B: Oxidation of the Hydrazine Group: The hydrazine moiety can be readily oxidized by atmospheric oxygen, a process often catalyzed by trace metal ions. This can lead to the formation of a diimide intermediate, which can subsequently decompose to release nitrogen gas (N₂) and generate the corresponding tetrahydrofuran.

Disproportionation and Dimerization

While likely less significant than oxidation at room temperature, the inherent nucleophilicity and reactivity of the hydrazine group could lead to self-reaction over extended periods, forming dimers or oligomers.

The following diagram illustrates the most probable degradation pathways.

Degradation_Pathways main (Tetrahydrofuran-3-yl)hydrazine peroxide THF-Ring Peroxides (Hydroperoxides) main->peroxide Pathway A: Peroxidation oxidized_hydrazine Oxidized Hydrazine Products (Diimide Intermediate) main->oxidized_hydrazine Pathway B: Hydrazine Oxidation o2_light Atmospheric O₂ Light, Trace Metals o2_light->peroxide o2_light->oxidized_hydrazine n2 Nitrogen Gas (N₂) oxidized_hydrazine->n2 Decomposition thf_product Tetrahydrofuran oxidized_hydrazine->thf_product Decomposition

Caption: Predicted primary degradation pathways for (Tetrahydrofuran-3-yl)hydrazine.

Recommended Experimental Protocols for Stability Assessment

Theoretical prediction must be validated by empirical data. The following protocols are designed to provide a robust and quantitative assessment of the compound's stability.

Rationale for Method Selection

A multi-faceted approach is necessary to capture the different potential degradation pathways.

  • Isothermal Stress Testing with HPLC-UV/MS: This is the cornerstone of stability assessment. It directly measures the loss of the parent compound and allows for the identification of degradation products over time under controlled conditions.

  • Thermal Analysis (DSC/TGA): These techniques are essential for screening thermal hazards.[2] Differential Scanning Calorimetry (DSC) detects exothermic (heat-releasing) decomposition events, while Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature.[6]

  • Peroxide Assay: A specific test for peroxides is crucial due to the known hazard associated with the THF moiety.[4]

Protocol 1: Isothermal Stress Testing & Purity Analysis

Objective: To quantify the rate of degradation under controlled ambient and accelerated conditions.

Methodology:

  • Sample Preparation: Prepare three sets of samples of (Tetrahydrofuran-3-yl)hydrazine (e.g., 1 mg/mL in acetonitrile) in amber HPLC vials.

    • Set A (Control): Store at 2-8°C under an inert argon or nitrogen atmosphere.

    • Set B (Ambient Stress): Store at 25°C, exposed to normal laboratory air and lighting.

    • Set C (Accelerated Stress): Store at 40°C, exposed to normal laboratory air.

  • Time Points: Designate analysis time points (e.g., T=0, 24h, 48h, 72h, 1 week, 2 weeks).

  • HPLC-UV/MS Analysis: At each time point, analyze an aliquot from each set by reverse-phase HPLC.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. Rationale: A gradient is used to ensure the elution of both the polar parent compound and any less polar degradation products.

    • Detection: UV (e.g., 210 nm) and Mass Spectrometry (MS) in positive ion mode. Rationale: MS is critical for obtaining the mass of degradation products to aid in their structural identification.

  • Data Analysis: Calculate the percent purity of the parent compound at each time point relative to the T=0 control. Plot % Purity vs. Time for each condition. Identify major degradants by their mass-to-charge ratio (m/z).

Protocol 2: Thermal Hazard Evaluation

Objective: To determine the onset temperature of thermal decomposition and associated energy release.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the neat compound into a hermetically sealed aluminum DSC pan. Prepare a similar sample in a ceramic TGA pan.

  • DSC Analysis:

    • Temperature Program: Heat the sample from 25°C to 400°C at a rate of 10°C/min.

    • Atmosphere: Nitrogen, 50 mL/min.

    • Analysis: Look for sharp exothermic peaks, indicating decomposition. The onset temperature of the first major exotherm is a key indicator of thermal instability.

  • TGA Analysis:

    • Temperature Program: Heat the sample from 25°C to 500°C at a rate of 10°C/min.

    • Atmosphere: Nitrogen, 50 mL/min.

    • Analysis: Correlate mass loss events with thermal events observed in the DSC thermogram.

Experimental Workflow Diagram

The following diagram outlines the logical flow for a comprehensive stability study.

Experimental_Workflow start Receive/Synthesize (Tetrahydrofuran-3-yl)hydrazine initial_char Initial Characterization (T=0 HPLC, Peroxide Test) start->initial_char stress_setup Set up Isothermal Stress Conditions initial_char->stress_setup thermal_analysis Thermal Hazard Screening (DSC / TGA) initial_char->thermal_analysis stress_a Set A: 2-8°C, Inert stress_setup->stress_a stress_b Set B: 25°C, Air stress_setup->stress_b stress_c Set C: 40°C, Air stress_setup->stress_c hplc_analysis Time Point Analysis (HPLC-UV/MS) stress_a->hplc_analysis stress_b->hplc_analysis stress_c->hplc_analysis data_analysis Data Compilation & Interpretation hplc_analysis->data_analysis thermal_analysis->data_analysis stability_report Generate Stability Profile & Handling Guidelines data_analysis->stability_report

Caption: Workflow for the comprehensive stability assessment of the target compound.

Data Interpretation and Stability Profile

Quantitative Data Summary

The results from the isothermal stress study should be summarized in a table for clear comparison.

Storage ConditionTime Point% Purity (Parent Compound)Major Degradant (m/z)Observations
2-8°C, Inert Atm.T=0100%N/AClear solution
1 Week
4 Weeks
25°C, Air, LightT=0100%N/AClear solution
24 Hours
1 Week
40°C, AirT=0100%N/AClear solution
24 Hours
1 Week
Interpreting Thermal Analysis Data

A sharp exotherm in the DSC trace below 200°C is a significant indicator of a thermal hazard. The onset temperature provides a practical limit for handling and processing temperatures. A corresponding mass loss in the TGA trace confirms that the event is decompositional.

Recommendations for Safe Handling and Storage

Based on the structural analysis and potential for degradation, the following best practices are strongly recommended:

  • Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of both the hydrazine and THF moieties.[10] Refrigeration at 2-8°C is highly advisable to minimize thermal degradation and peroxide formation.[9] Always store in amber or opaque containers to protect from light.[8][11]

  • Handling: Handle the material in a well-ventilated fume hood. Avoid contact with strong oxidizing agents, strong acids, and metal salts which can catalyze decomposition.[7]

  • Peroxide Check: Before using any material that has been previously opened or stored for an extended period, it is mandatory to test for the presence of peroxides using commercially available test strips or a wet chemical method. If peroxides are detected, the material should be handled with extreme caution and quenched according to established laboratory safety protocols.

Conclusion

(Tetrahydrofuran-3-yl)hydrazine is a molecule with inherent stability risks stemming from its constituent functional groups. The potential for oxidative degradation via peroxide formation on the THF ring and oxidation of the hydrazine moiety makes long-term storage at room temperature in the presence of air inadvisable. Its thermodynamic stability is not a fixed property but is highly dependent on environmental conditions such as temperature, atmosphere, and light exposure.

The protocols detailed in this guide provide a robust framework for any researcher or organization to empirically determine a reliable stability profile for this compound. By investing in this upfront analysis, scientists can ensure the integrity of their starting materials, the safety of their processes, and the reproducibility of their results.

References

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives.
  • Ravindranathan, P. & Patil, K. C. Inorganic Hydrazine Derivatives.
  • Prakash, A., et al. (2003). Synthesis, characterization and thermal studies of (Ni/Co) metal salts of hydrazine: potential initiatory compounds. PubMed.
  • Fisher Scientific. (2015). Safety Data Sheet - Tetrahydrofuran.
  • Chen, N., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B - ACS Publications.
  • DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.
  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
  • Canadian Science Publishing. Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state.
  • Beilstein-Institut. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PMC.
  • ACS Publications. Radical Cyclizations of Acylgermane Oxime Ethers and Hydrazones.
  • Fiveable. (2025). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
  • BLDpharm. (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride.
  • ResearchGate. The effect of solvent with time in the reaction. THF, tetrahydrofuran.
  • Chemos GmbH&Co.KG. Safety Data Sheet: tetrahydrofuran.
  • BASF. Tetrahydrofuran (THF) Storage and Handling.
  • Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • NIH. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
  • DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION.
  • BLD Pharm. 158001-24-2|(Tetrahydrofuran-3-yl)hydrazine hydrochloride.
  • Chemius. Tetrahydrofuran (THF).
  • Carl ROTH. Safety Data Sheet: Tetrahydrofuran.

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Exploratory

An In-depth Technical Guide to the Mechanism and Application of (Tetrahydrofuran-3-yl)hydrazine in Modern Organic Synthesis

Abstract (Tetrahydrofuran-3-yl)hydrazine is a bifunctional synthetic building block of increasing importance in medicinal chemistry and drug development. This guide delineates its core mechanisms of action, focusing on i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(Tetrahydrofuran-3-yl)hydrazine is a bifunctional synthetic building block of increasing importance in medicinal chemistry and drug development. This guide delineates its core mechanisms of action, focusing on its role as a versatile nucleophile and a precursor for constructing complex heterocyclic scaffolds. We will explore the strategic incorporation of the tetrahydrofuran (THF) moiety to enhance the physicochemical properties of target molecules, a critical aspect of modern drug design. Through detailed mechanistic discussions, case studies in kinase inhibitor synthesis, and field-proven experimental protocols, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this valuable reagent in their synthetic programs.

The Strategic Value of Heterocyclic Hydrazines in Medicinal Chemistry

The design of novel therapeutic agents often hinges on the use of "privileged scaffolds"—structural motifs that are frequently found in biologically active compounds.[1] (Tetrahydrofuran-3-yl)hydrazine combines two such powerful components: the highly reactive hydrazine group and the beneficial tetrahydrofuran ring system.

The Hydrazine Moiety: A Versatile Nucleophile and Heterocycle Precursor

Hydrazine (H₂NNH₂) and its organic derivatives are a cornerstone of synthetic chemistry, prized for their potent nucleophilicity and their ability to serve as precursors to a vast array of molecular structures.[2] The presence of the -NH-NH₂ group facilitates a variety of synthetic transformations, most notably condensation and cyclization reactions.[2] This reactivity is fundamental to the construction of nitrogen-containing heterocycles, which are integral to a multitude of pharmaceuticals.[3][4]

The Tetrahydrofuran (THF) Scaffold: A "Privileged" Structural Motif

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that has gained significant traction as a design element in medicinal chemistry. It often serves as a bioisosteric replacement for carbocyclic rings like cyclopentane or cyclohexane. The key advantage of the THF moiety lies in its ability to favorably modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The oxygen atom within the ring acts as a hydrogen bond acceptor and introduces polarity, which can lead to:

  • Reduced Lipophilicity: Lowering the logP value of a molecule, which can prevent non-specific binding and improve its pharmacokinetic profile.[1]

  • Enhanced Aqueous Solubility: Improving the dissolution and absorption characteristics of a potential drug.

  • Favorable Metabolic Stability: The THF ring is generally more stable to metabolic degradation than many other heterocyclic systems.

(Tetrahydrofuran-3-yl)hydrazine: A Bifunctional Building Block

By combining the reactive hydrazine group with the property-enhancing THF ring, (Tetrahydrofuran-3-yl)hydrazine emerges as a highly strategic building block. It allows for the direct installation of the THF scaffold into a target molecule while simultaneously providing a reactive handle for constructing the core molecular framework, typically through heterocycle formation. This dual functionality makes it an efficient and powerful tool for generating diverse compound libraries with potentially superior pharmacological profiles.[1]

Core Mechanism of Action in Organic Synthesis

The utility of (Tetrahydrofuran-3-yl)hydrazine is primarily derived from the nucleophilic character of its terminal nitrogen atom, which drives two principal classes of reactions: condensation and cyclization.

Nucleophilic Condensation: The Formation of Hydrazones

The most fundamental reaction of (Tetrahydrofuran-3-yl)hydrazine is its condensation with an aldehyde or ketone. The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration, often catalyzed by a trace amount of acid, yields a stable hydrazone with a characteristic C=N double bond.[1]

This reaction is highly efficient and serves as the initial step in many multi-step synthetic sequences. The resulting hydrazone can be a stable final product or a reactive intermediate for subsequent cyclization reactions.[4]

G reagents Reagents: (Tetrahydrofuran-3-yl)hydrazine + Aldehyde/Ketone (R-C=O) reaction Condensation Reaction (Nucleophilic Attack & Dehydration) reagents->reaction solvent Solvent System (e.g., Ethanol, Methanol) solvent->reaction catalyst Catalyst (Optional) (e.g., Acetic Acid) catalyst->reaction monitoring Monitoring (TLC) reaction->monitoring product Product: (Tetrahydrofuran-3-yl)hydrazone Derivative workup Workup (Filtration or Solvent Removal) monitoring->workup workup->product

Caption: General workflow for the synthesis of hydrazone derivatives.

Cyclization Reactions: Synthesis of Heterocyclic Cores

The true power of (Tetrahydrofuran-3-yl)hydrazine is realized in its application to form heterocyclic rings, which are the core scaffolds of many drugs.[5] A prominent example is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound (or a functional equivalent) to form a five-membered pyrazole ring.

Mechanism Insight: The reaction typically proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group, which, after dehydration, results in the stable, aromatic pyrazole ring. The choice of which carbonyl reacts first and the subsequent cyclization pathway can be influenced by steric and electronic factors of the dicarbonyl substrate.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[6] Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery.[7] Many potent kinase inhibitors feature a substituted pyrazole core, which acts as a scaffold to position functional groups that interact with the kinase active site. (Tetrahydrofuran-3-yl)hydrazine is an ideal reagent for constructing such scaffolds.

Case Study: Construction of a Pyrazole-Based Kinase Inhibitor Scaffold

Let's consider the synthesis of a generic kinase inhibitor scaffold where the THF moiety is desired for its favorable ADME properties. The synthesis begins with the reaction of (Tetrahydrofuran-3-yl)hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.

G cluster_start Starting Materials cluster_product Product Scaffold hydrazine (Tetrahydrofuran-3-yl)hydrazine step1 Step 1: Condensation Formation of Hydrazone Intermediate hydrazine->step1 ketoester β-Ketoester (R1-CO-CH2-COOR2) ketoester->step1 step2 Step 2: Intramolecular Cyclization Amide formation and Dehydration step1->step2 Heat / Acid Catalyst product 5-Hydroxy-1-(tetrahydrofuran-3-yl)pyrazole (Kinase Inhibitor Core) step2->product

Caption: Synthetic pathway to a pyrazole kinase inhibitor core.

Structure-Activity Relationship (SAR) Insights

In the context of a kinase inhibitor, the (Tetrahydrofuran-3-yl) group is not merely a passive scaffold component. Its strategic placement can significantly influence biological activity:

  • Vector for Further Substitution: The THF ring provides defined exit vectors for adding other functional groups to probe different regions of the kinase binding pocket.

  • Improved Pharmacokinetics: As previously discussed, the polarity of the THF ring can enhance solubility and reduce metabolic liability, leading to improved oral bioavailability and a better overall drug profile.[1]

  • Direct Binding Interactions: The ether oxygen can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues (e.g., the "hinge region") in the ATP binding site of the kinase, thereby increasing the inhibitor's potency.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Hydrazone Formation

This protocol is adapted from standard procedures for hydrazone synthesis.[1]

  • 1. Dissolution: In a round-bottom flask, dissolve (Tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 eq) in a suitable solvent, such as ethanol (approx. 10 mL per mmol of hydrazine). If using the hydrochloride salt, add a mild base like sodium acetate (1.1 eq) to liberate the free hydrazine.

  • 2. Addition: To the stirred solution, add the desired aldehyde or ketone (1.0–1.1 eq) dropwise at room temperature. For less reactive carbonyls, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • 3. Reaction: Stir the mixture at room temperature or reflux gently (40-60 °C) for a period ranging from 2 to 24 hours.

  • 4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • 5. Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol for Pyrazole Synthesis (Knorr-type Cyclization)

This protocol outlines the synthesis of a pyrazole core, a common motif in kinase inhibitors.[8][9]

  • 1. Reagent Mixture: To a solution of a β-ketoester (1.0 eq) in ethanol or acetic acid, add (Tetrahydrofuran-3-yl)hydrazine hydrochloride (1.1 eq).

  • 2. Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. The use of acetic acid as a solvent can often accelerate the cyclization and dehydration steps.

  • 3. Monitoring: Follow the disappearance of the starting materials and the appearance of the new, more polar pyrazole product by TLC.

  • 4. Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • 5. Purification: Dilute the residue with water and adjust the pH to neutral or slightly basic with a saturated sodium bicarbonate solution. This may cause the product to precipitate. Alternatively, extract the product into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is typically purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

(Tetrahydrofuran-3-yl)hydrazine is a powerful and versatile reagent in the modern synthetic chemist's toolkit. Its mechanism of action, centered on reliable nucleophilic condensation and cyclization reactions, provides a straightforward entry into complex heterocyclic systems. The true value of this building block lies in its ability to install the medicinally important tetrahydrofuran scaffold, thereby offering a direct route to novel compounds with potentially enhanced ADME and potency profiles. As the drive for drug candidates with superior physicochemical properties continues, the strategic use of reagents like (Tetrahydrofuran-3-yl)hydrazine in the synthesis of kinase inhibitors and other therapeutics is expected to grow, solidifying its role as a key player in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
  • PMC. (n.d.). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.
  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • MDPI. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
  • Organic Syntheses. (1973). Coll. Vol. 5, 1055.
  • BenchChem. (n.d.). A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery.
  • MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
  • Fluorochem. (n.d.). (R)-(TETRAHYDROFURAN-3-YL)HYDRAZINE HCL (CAS 1364632-31-4).
  • Sigma-Aldrich. (n.d.). (R)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride.
  • University of South Florida Digital Commons. (n.d.). Synthesis of[2][3][10]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Retrieved March 17, 2026, from

  • Anax Laboratories. (n.d.). 158001-24-2 | (tetrahydrofuran-3-yl)hydrazine hydrochloride.
  • Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • ResearchGate. (n.d.). The effect of solvent with time in the reaction. THF, tetrahydrofuran.
  • Frontiers. (2022, November 16). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride

Abstract This document provides a comprehensive and detailed protocol for the synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride, a crucial building block in contemporary medicinal chemistry. The synthesis is app...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride, a crucial building block in contemporary medicinal chemistry. The synthesis is approached with a focus on reproducibility, safety, and achieving high-purity outcomes. This application note will explore the underlying reaction mechanism, deliver a step-by-step experimental procedure, and discuss robust methods for purification and characterization. This guide is tailored for researchers, chemists, and professionals within the drug development sector who require a dependable method for preparing this versatile intermediate.

Introduction

(Tetrahydrofuran-3-yl)hydrazine hydrochloride is a highly valuable heterocyclic hydrazine derivative. Its structure, which incorporates a tetrahydrofuran ring, confers unique physicochemical properties that are highly desirable in the design of novel therapeutic agents. This compound is a key precursor for the synthesis of a broad spectrum of biologically active molecules, such as enzyme inhibitors and receptor modulators. The strategic inclusion of the tetrahydrofuran moiety can improve aqueous solubility, adjust metabolic stability, and create specific steric and electronic interactions with biological targets. Consequently, a robust and scalable synthesis protocol is essential to enable its application in drug discovery and development.

Reaction Scheme and Mechanism

The synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride is generally accomplished in a two-step sequence, starting from a suitable precursor like 3-hydroxytetrahydrofuran. The overall process involves converting the hydroxyl group into a more effective leaving group, which is then followed by nucleophilic substitution with a protected hydrazine.

Step 1: Activation of the Hydroxyl Group

The first step is the activation of the hydroxyl group of 3-hydroxytetrahydrofuran to enable its displacement. A widely used and effective method for this is the Mitsunobu reaction, which facilitates the conversion of alcohols to various functional groups, including protected hydrazines, under mild conditions.[1] In this reaction, triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are employed to activate the alcohol.[1] The activated alcohol subsequently reacts with a protected hydrazine derivative, for example, di-tert-butyl hydrazine-1,2-dicarboxylate.

Step 2: Deprotection and Salt Formation

After the nucleophilic substitution, the protecting groups on the hydrazine moiety are removed. For Boc protecting groups, this is typically achieved under acidic conditions, for instance, by treatment with hydrochloric acid in a suitable solvent like dioxane or methanol.[2][3] This deprotection step not only yields the desired hydrazine but also conveniently forms the hydrochloride salt, which often enhances the compound's stability and ease of handling.[2]

Detailed Synthesis Protocol

This protocol describes the synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride starting from 3-hydroxytetrahydrofuran.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Hydroxytetrahydrofuran88.111.0 g11.35
Triphenylphosphine (PPh₃)262.293.57 g13.62
Di-tert-butyl hydrazine-1,2-dicarboxylate232.283.16 g13.62
Diethyl azodicarboxylate (DEAD)174.152.37 mL13.62
Tetrahydrofuran (THF), anhydrous72.1150 mL-
4 M HCl in Dioxane-20 mL-
Diethyl ether74.12As needed-
Step-by-Step Procedure

Step A: Formation of the Protected Hydrazine Intermediate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxytetrahydrofuran (1.0 g, 11.35 mmol), triphenylphosphine (3.57 g, 13.62 mmol), and di-tert-butyl hydrazine-1,2-dicarboxylate (3.16 g, 13.62 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add diethyl azodicarboxylate (2.37 mL, 13.62 mmol) dropwise over a period of 15 minutes.[4]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the protected (tetrahydrofuran-3-yl)hydrazine derivative.

Step B: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified protected hydrazine intermediate in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Add a 4 M solution of HCl in dioxane (20 mL) to the stirred solution at room temperature.

  • Continue stirring the mixture for 2-4 hours, during which a precipitate of the hydrochloride salt is expected to form.[2]

  • Monitor the deprotection process by TLC or LC-MS.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any residual soluble impurities.

  • Dry the final product under vacuum to yield (Tetrahydrofuran-3-yl)hydrazine hydrochloride as a white to off-white solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection and Salt Formation A 1. Combine 3-Hydroxytetrahydrofuran, PPh3, and Boc-hydrazine in anhydrous THF B 2. Cool mixture to 0 °C A->B C 3. Add DEAD dropwise B->C D 4. Warm to room temperature and stir for 12-16h C->D E 5. Concentrate under reduced pressure D->E F 6. Purify via Flash Chromatography E->F G 7. Dissolve protected intermediate F->G H 8. Add 4 M HCl in Dioxane G->H I 9. Stir for 2-4h at room temperature H->I J 10. Filter the resulting precipitate I->J K 11. Wash with cold diethyl ether J->K L 12. Dry under vacuum K->L End Final Product: (Tetrahydrofuran-3-yl)hydrazine hydrochloride L->End Start Start Start->A

Caption: Workflow for the synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride.

Purification and Characterization

The purity and identity of the final product, (Tetrahydrofuran-3-yl)hydrazine hydrochloride, must be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the final compound. The resulting spectra should align with the expected structure, displaying characteristic peaks for the tetrahydrofuran ring protons and the hydrazine moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be utilized to confirm the exact mass of the molecular ion, which further validates the elemental composition of the product.

  • Melting Point: The melting point of the synthesized compound should be determined and compared with literature values, where available, as an indicator of purity.

  • Purity Analysis: The purity of the final compound can be evaluated using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Safety Precautions

This synthesis must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Hydrazine Derivatives: Hydrazines and their derivatives can be toxic and carcinogenic. It is important to avoid inhalation, ingestion, and skin contact.

  • Diethyl Azodicarboxylate (DEAD): DEAD is a shock-sensitive and potentially explosive reagent.[5] It should be handled with extreme care and stored at low temperatures.[5] Avoid heat, sparks, and open flames.[6][7]

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant; avoid contact with skin and eyes.

  • Solvents: Anhydrous THF can form explosive peroxides upon storage. Diethyl ether is highly flammable.

  • Hydrochloric Acid: Concentrated HCl solutions are corrosive and can cause severe burns.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

The protocol outlined in this document offers a reliable and well-established method for the synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride. By carefully following the detailed steps and adhering to the necessary safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development projects. The characterization methods described will ensure the generation of high-purity material that is suitable for subsequent synthetic applications.

References

  • National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

Sources

Application

Step-by-step condensation reaction protocols with (Tetrahydrofuran-3-yl)hydrazine

An Application Guide to Condensation Reactions with (Tetrahydrofuran-3-yl)hydrazine for Drug Discovery Introduction: The Strategic Advantage of the Tetrahydrofuran Scaffold In the landscape of modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Condensation Reactions with (Tetrahydrofuran-3-yl)hydrazine for Drug Discovery

Introduction: The Strategic Advantage of the Tetrahydrofuran Scaffold

In the landscape of modern medicinal chemistry, (Tetrahydrofuran-3-yl)hydrazine has emerged as a valuable and versatile building block. Its structure uniquely marries a reactive hydrazine moiety with a tetrahydropyran (THF) ring, offering a dual advantage for drug development professionals. The hydrazine group serves as a reactive handle for a variety of condensation reactions, enabling the construction of diverse molecular libraries. Simultaneously, the THF scaffold often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as reduced lipophilicity and enhanced solubility, which are critical challenges in the optimization of drug candidates.[1]

This guide provides an in-depth exploration of two primary classes of condensation reactions involving (Tetrahydrofuran-3-yl)hydrazine: the formation of hydrazones and the synthesis of pyrazoles. These reactions are fundamental pathways to novel heterocyclic compounds, with pyrazole derivatives, in particular, forming the cornerstone of many therapeutic agents.[1] (S)-(Tetrahydrofuran-3-yl)hydrazine is a key intermediate in the synthesis of 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being developed for the treatment of cognitive disorders as PDE9 inhibitors.[2] This document will detail step-by-step protocols, explain the rationale behind experimental choices, and provide visualizations to clarify reaction pathways, empowering researchers to effectively utilize this important synthetic intermediate.

Part 1: Synthesis of (Tetrahydrofuran-3-yl)hydrazones

The condensation of a hydrazine with an aldehyde or ketone is one of the most fundamental and reliable methods for forming a C=N double bond, yielding a hydrazone.[3][4][5] This reaction is typically straightforward, high-yielding, and can be performed under mild conditions, making it a workhorse in synthetic and medicinal chemistry.[6]

Core Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[6]

Hydrazone_Formation cluster_reactants Reactants cluster_products Products Hydrazine (THF)-NHNH₂ Intermediate1 R-C(O⁻)-R' (⁺NH₂NH-THF) Hydrazine->Intermediate1 Nucleophilic Attack Carbonyl R-C(=O)-R' Protonated_Carbonyl R-C(=O⁺H)-R' Carbonyl->Protonated_Carbonyl Protonation H_plus H⁺ (cat.) Protonated_Carbonyl->Intermediate1 Nucleophilic Attack Intermediate2 R-C(OH)-R' (NHNH-THF) Intermediate1->Intermediate2 Proton Transfer Protonated_Intermediate R-C(O⁺H₂)-R' (NHNH-THF) Intermediate2->Protonated_Intermediate Protonation of OH Hydrazone (THF)-N-N=C(R)-R' Protonated_Intermediate->Hydrazone Elimination of H₂O Water H₂O Protonated_Intermediate->Water Pyrazole_Synthesis cluster_reactants Reactants cluster_products Products Hydrazine (THF)-NHNH₂ Hydrazone_Intermediate R-C(=N-NH-THF)-CH₂-C(=O)-R' Hydrazine->Hydrazone_Intermediate Initial Condensation Dicarbonyl R-C(=O)-CH₂-C(=O)-R' Dicarbonyl->Hydrazone_Intermediate Initial Condensation Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole (THF)-N-Pyrazole(R, R') Cyclic_Intermediate->Pyrazole Dehydration (Aromatization) Water 2 H₂O Cyclic_Intermediate->Water

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of (Tetrahydrofuran-3-yl)hydrazine for Drug Discovery

Abstract (Tetrahydrofuran-3-yl)hydrazine has emerged as a privileged scaffold in medicinal chemistry, serving as a critical building block for a variety of heterocyclic compounds with significant therapeutic potential. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(Tetrahydrofuran-3-yl)hydrazine has emerged as a privileged scaffold in medicinal chemistry, serving as a critical building block for a variety of heterocyclic compounds with significant therapeutic potential. Its incorporation into molecular designs is particularly noted in the development of potent and selective enzyme inhibitors, such as those targeting phosphodiesterase 9 (PDE9)[1]. The inherent reactivity of the hydrazine moiety provides a versatile handle for molecular elaboration, yet its dual nucleophilic nature demands carefully controlled and strategically chosen reaction conditions to achieve desired outcomes. This guide provides an in-depth analysis and field-proven protocols for the three primary modes of functionalizing (Tetrahydrofuran-3-yl)hydrazine: N-acylation, N-alkylation, and reductive amination. The methodologies are presented with a focus on the underlying chemical principles, causality behind procedural steps, and self-validating experimental design to ensure reproducibility and high-yield synthesis of diverse derivatives for researchers in pharmaceutical and chemical development.

Introduction: The Versatility of the Hydrazine Moiety

The hydrazine group (-NHNH₂) is a powerful nucleophile, but its reactivity profile is nuanced. It contains two nitrogen atoms with lone pairs of electrons: the terminal (β) nitrogen is generally considered more nucleophilic and less sterically hindered than the internal (α) nitrogen attached to the tetrahydrofuran ring. This subtle difference in reactivity is the cornerstone of selective functionalization. However, it also presents the primary challenge: controlling mono- versus di-substitution and directing electrophiles to the desired nitrogen atom. The protocols outlined herein are designed to harness and control this reactivity. For most applications, the commercially available (Tetrahydrofuran-3-yl)hydrazine hydrochloride is the starting material of choice, requiring the use of a base in subsequent reactions to liberate the free hydrazine.

Core Functionalization Strategy I: N-Acylation to Form Stable Hydrazides

N-acylation is one of the most robust and high-yielding transformations for hydrazines. The resulting N-acylhydrazones are versatile motifs in medicinal chemistry[2]. The reaction typically proceeds by treating the hydrazine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.

Mechanistic Rationale

The reaction is a classic nucleophilic acyl substitution. The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acylating agent. A stoichiometric amount of base is required to neutralize the HCl generated (when using an acyl chloride) and to deprotonate the starting hydrazine hydrochloride salt. The resulting hydrazide is significantly less nucleophilic than the starting hydrazine due to the electron-withdrawing effect of the adjacent carbonyl group, which effectively prevents a second acylation event.

Visualization of N-Acylation Workflow

G cluster_reagents Reagents & Starting Materials cluster_process Protocol Steps THF_Hydrazine (Tetrahydrofuran-3-yl)hydrazine (from HCl salt + Base) Mix 1. Combine Hydrazine & Base in aprotic solvent (DCM/THF) THF_Hydrazine->Mix Acyl_Chloride Acyl Chloride (R-COCl) Add_Acyl 3. Add Acyl Chloride dropwise Acyl_Chloride->Add_Acyl Base Tertiary Amine Base (e.g., Et3N, DIPEA) Base->Mix Cool 2. Cool reaction mixture to 0 °C Mix->Cool Cool->Add_Acyl Stir 4. Warm to RT and stir (1-4 hours, monitor by TLC/LC-MS) Add_Acyl->Stir Workup 5. Aqueous Work-up & Extraction Stir->Workup Purify 6. Purify via Chromatography or Recrystallization Workup->Purify Product N'-acyl-(Tetrahydrofuran-3-yl)hydrazide Purify->Product

Caption: Workflow for the N-acylation of (Tetrahydrofuran-3-yl)hydrazine.

Detailed Protocol: Synthesis of N'-(4-chlorobenzoyl)-(Tetrahydrofuran-3-yl)hydrazide

Materials:

  • (Tetrahydrofuran-3-yl)hydrazine hydrochloride

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add (Tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15 minutes to liberate the free base.

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled hydrazine solution over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N'-acylhydrazide.

Substrate (Acyl Chloride)BaseSolventTypical Yield
Acetyl chlorideEt₃NDCM>90%
Benzoyl chlorideDIPEATHF>85%
4-Chlorobenzoyl chlorideEt₃NDCM>88%
Cyclopropanecarbonyl chloridePyridineDCM>90%

Core Functionalization Strategy II: Selective N-Alkylation

Direct alkylation of hydrazines with alkyl halides is notoriously challenging due to over-alkylation and lack of regioselectivity[3]. To overcome this, a protecting group strategy is highly effective. The trifluoroacetyl group is an excellent choice as it is easily installed, directs alkylation to the other nitrogen, and can be removed under mild conditions[4].

Mechanistic Rationale

The strategy involves three key stages:

  • Protection: The hydrazine is first acylated with trifluoroacetic anhydride. The reaction occurs selectively on the more nucleophilic terminal nitrogen. The resulting N-trifluoroacetyl group is strongly electron-withdrawing, which dramatically reduces the nucleophilicity of the nitrogen it is attached to (N').

  • Alkylation: With N' deactivated, the internal nitrogen (N) becomes the sole nucleophilic center. Deprotonation with a suitable base (e.g., Cs₂CO₃) generates an anion that readily reacts with an alkylating agent (e.g., an alkyl bromide).

  • Deprotection: The trifluoroacetyl group is cleaved under mild hydrolytic (e.g., K₂CO₃ in methanol) or reductive (e.g., NaBH₄) conditions to reveal the desired N-alkylated hydrazine[4].

Visualization of Selective Alkylation Workflow

G Start (Tetrahydrofuran-3-yl)hydrazine Protect Step 1: Protection (CF3CO)2O, Base Selectively on N' Start->Protect Protected_Inter N'-(trifluoroacetyl)hydrazide Intermediate Protect->Protected_Inter Alkylate Step 2: Alkylation Alkyl Halide (R-X), Base Selectively on N Protected_Inter->Alkylate Alkylated_Inter N-alkyl-N'-(trifluoroacetyl)hydrazide Intermediate Alkylate->Alkylated_Inter Deprotect Step 3: Deprotection K2CO3/MeOH or NaBH4 Alkylated_Inter->Deprotect Final_Product N-alkyl-(Tetrahydrofuran-3-yl)hydrazine Deprotect->Final_Product

Caption: Three-step workflow for selective N-alkylation via a protecting group strategy.

Detailed Protocol: Synthesis of N-benzyl-(Tetrahydrofuran-3-yl)hydrazine

Step 1: Protection

  • Dissolve (Tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 eq) and diisopropylethylamine (DIPEA, 2.5 eq) in THF at 0 °C.

  • Slowly add trifluoroacetic anhydride (1.1 eq).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Perform an aqueous work-up. The resulting N'-(trifluoroacetyl)-(tetrahydrofuran-3-yl)hydrazide is often pure enough to proceed without chromatography[4].

Step 2: Alkylation

  • Dissolve the protected hydrazide from Step 1 (1.0 eq) in DMF.

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) and benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor by TLC/LC-MS. Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to obtain the crude N-benzyl-N'-(trifluoroacetyl) intermediate.

Step 3: Deprotection

  • Dissolve the crude intermediate from Step 2 in methanol.

  • Add a 5% aqueous solution of potassium carbonate (K₂CO₃).

  • Stir at room temperature for 3-5 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the final product by silica gel chromatography.

Alkylating AgentBase (Alkylation)DeprotectionTypical Overall Yield
Methyl IodideCs₂CO₃5% aq. K₂CO₃/MeOH~75%
Benzyl BromideCs₂CO₃5% aq. K₂CO₃/MeOH~70%
Allyl BromideDBUNaBH₄/MeOH~65%

Core Functionalization Strategy III: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, providing access to a vast array of substituted hydrazines. The process involves the in-situ formation of a hydrazone by condensation of the hydrazine with an aldehyde or ketone, followed immediately by reduction to the corresponding hydrazine derivative[5].

Mechanistic Rationale

This one-pot reaction hinges on the choice of a reducing agent that is chemoselective for the C=N double bond of the intermediate hydrazone (or its protonated iminium ion form) over the C=O bond of the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose. It is mild and tolerant of many functional groups[6][7]. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or THF, often with a catalytic amount of acetic acid to facilitate hydrazone formation, especially with ketones[6].

Visualization of Reductive Amination Pathway

G cluster_inputs Reactants cluster_reagents Reagents Hydrazine (Tetrahydrofuran-3-yl)hydrazine Hydrazone Hydrazone Intermediate (In Situ) Hydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Hydrazone Reducer Reducing Agent NaBH(OAc)3 Product N'-alkyl- or N',N'-dialkyl- (Tetrahydrofuran-3-yl)hydrazine Reducer->Product Solvent Solvent (DCE or THF) Solvent->Hydrazone Hydrazone->Product Reduction

Caption: One-pot reductive amination pathway for hydrazine functionalization.

Detailed Protocol: Synthesis of N'-(cyclohexylmethyl)-(Tetrahydrofuran-3-yl)hydrazine

Materials:

  • (Tetrahydrofuran-3-yl)hydrazine hydrochloride

  • Cyclohexanecarbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a dry flask under a nitrogen atmosphere, suspend (Tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 eq) in anhydrous DCE (0.1 M).

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Add cyclohexanecarbaldehyde (1.0 eq) and stir for an additional 20 minutes at room temperature to allow for hydrazone formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to obtain the desired substituted hydrazine.

Carbonyl CompoundReducing AgentSolventTypical Yield
BenzaldehydeNaBH(OAc)₃DCE>80%
CyclohexanecarbaldehydeNaBH(OAc)₃DCE>85%
AcetoneNaBH(OAc)₃THF/AcOH>75%
4-Piperidinone (Boc-protected)NaBH₃CNMeOH>70%

Conclusion

The functionalization of (Tetrahydrofuran-3-yl)hydrazine is a critical step in the synthesis of many pharmaceutically relevant compounds. By understanding the intrinsic reactivity of the hydrazine moiety and selecting the appropriate synthetic strategy, researchers can efficiently generate diverse libraries of derivatives. N-acylation offers a direct route to stable hydrazides, selective N-alkylation can be achieved through a robust protection-alkylation-deprotection sequence, and reductive amination provides a powerful and versatile method for introducing a wide range of substituents. The protocols detailed in this guide provide a reliable foundation for the successful synthesis and exploration of novel (Tetrahydrofuran-3-yl)hydrazine derivatives in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent with time in the reaction. THF, tetrahydrofuran. Retrieved from [Link]

  • MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Retrieved from [Link]

  • Canadian Science Publishing. (2020, March 13). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
  • Google Patents. (2016, February 11). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved from [Link]

  • American Chemical Society. (2021, November 29). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • American Chemical Society. (2024, May 31). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Hengli Group. (n.d.). Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. Available from: [Link]

  • The MJA Lab. (2017, May 22). Simple Metal-Free Direct Reductive Amination Using Hydrosilatrane to Form Secondary and Tertiary Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof.
  • Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.
  • American Chemical Society. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (Tetrahydrofuran-3-yl)hydrazine Hydrochloride

Introduction & Strategic Overview (Tetrahydrofuran-3-yl)hydrazine is a highly versatile and critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs). It is prominently featured in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(Tetrahydrofuran-3-yl)hydrazine is a highly versatile and critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs). It is prominently featured in the development of Bruton's tyrosine kinase (BTK) inhibitors for oncology and immunological diseases[1], as well as phosphodiesterase 1 (PDE1) inhibitors targeting neurodegenerative disorders[2]. As drug development programs transition from medicinal chemistry discovery to clinical manufacturing, the demand for highly pure, scalable quantities of this hydrazine intermediate increases exponentially.

This application note details a robust, three-step reductive amination protocol designed specifically for kilogram-scale production. By utilizing tetrahydrofuran-3-one and tert-butyl carbazate (Boc-hydrazine) as starting materials, this route circumvents the use of highly toxic, unstable, and explosive unprotected hydrazine hydrate, ensuring a safer and more reproducible scale-up environment.

Synthetic Strategy and Mechanistic Causality

The synthesis relies on a streamlined sequence of condensation, reduction, and anhydrous deprotection.

  • Condensation: Tetrahydrofuran-3-one is reacted with tert-butyl carbazate to form a Boc-protected hydrazone. This step is thermodynamically favorable and proceeds smoothly at room temperature without the need for aggressive dehydrating agents.

  • Reduction: The hydrazone is reduced to the corresponding Boc-protected hydrazine. Borane dimethylsulfide (BH3-SMe2) is selected as the reducing agent. This avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride, which poses severe waste-management challenges on a large scale[1].

  • Deprotection: The Boc group is cleaved using 4M HCl in 1,4-dioxane. Causality: The use of strictly anhydrous conditions is critical here. The target molecule, (tetrahydrofuran-3-yl)hydrazine, is highly polar and water-soluble. By performing the deprotection in an anhydrous dioxane/methanol matrix, the resulting hydrochloride salt directly precipitates out of the solution, completely bypassing the need for complex, yield-destroying aqueous extractions[2].

Pathway N1 Tetrahydrofuran-3-one + tert-Butyl carbazate N2 Boc-Hydrazone Intermediate N1->N2 Condensation THF, RT N3 Boc-Protected Hydrazine N2->N3 Reduction BH3-SMe2, THF N4 (Tetrahydrofuran-3-yl) hydrazine HCl N3->N4 Deprotection 4M HCl/Dioxane

Figure 1: Three-step synthetic workflow for (Tetrahydrofuran-3-yl)hydrazine HCl.

Experimental Protocols

Self-Validating System Note: Each step below includes an In-Process Control (IPC) metric. Proceeding to the next step without meeting the IPC criteria will result in compounded impurity profiles that cannot be easily purged during final isolation.

Step 1: Synthesis of tert-Butyl N-[tetrahydrofuran-3-ylideneamino]carbamate
  • Charge: To a 20 L jacketed glass reactor equipped with an overhead stirrer and nitrogen line, add tetrahydrofuran-3-one (1.0 kg, 11.6 mol) and anhydrous THF (8.0 L).

  • Addition: Add tert-butyl carbazate (1.61 kg, 12.2 mol, 1.05 eq) in portions over 30 minutes. Causality: A slight stoichiometric excess of the carbazate ensures the complete consumption of the ketone, which is difficult to separate from the product post-reaction.

  • Reaction: Stir the mixture at 20–25 °C for 2 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting ketone is completely consumed.

  • Workup: Concentrate the solvent under reduced pressure to afford the hydrazone intermediate as a pale yellow solid. Use directly in the next step to prevent hydrolytic degradation.

Step 2: Reduction to tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate
  • Charge: Dissolve the crude hydrazone (~2.3 kg) in anhydrous THF (10.0 L) and cool the reactor to 0 °C using a recirculating chiller.

  • Reduction: Slowly add Borane dimethylsulfide complex (BH3-SMe2, 10.0 M, 1.4 L, 14.0 mol) dropwise over 2 hours[1]. Causality: The borane reduction is highly exothermic. Maintaining the internal temperature below 5 °C prevents thermal runaway and suppresses unwanted ether ring-opening side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench (Critical Safety Step): Cool the reactor back to 0 °C. Slowly add Methanol (2.0 L) dropwise. Causality: Unreacted borane must be quenched safely. This step evolves significant volumes of hydrogen gas. Ensure maximum reactor venting and slow dosing to prevent over-pressurization.

  • Workup: Concentrate the mixture in vacuo. Redissolve in EtOAc (10 L), wash with brine (2 x 3 L), dry over Na2SO4, and concentrate to yield the Boc-protected hydrazine.

Step 3: Deprotection to (Tetrahydrofuran-3-yl)hydrazine Hydrochloride
  • Charge: Dissolve the crude Boc-protected hydrazine in Methanol (4.0 L) and cool to 0 °C.

  • Deprotection: Add 4M HCl in 1,4-dioxane (8.7 L, 34.8 mol, ~3 eq) dropwise[2].

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 16 hours[3]. Causality: The Boc group cleaves to form isobutylene and CO2. Because the reaction matrix lacks water, the highly polar hydrochloride salt of the target molecule is insoluble and will begin to precipitate as a dense white crystalline solid.

  • Isolation: Filter the resulting suspension under a nitrogen blanket. Wash the filter cake with cold MTBE (2 x 2 L) to purge cleaved organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C to a constant weight.

RiskMitigation R1 Exothermic Borane Reduction M1 Controlled Dosing & Active Cooling (<5°C) R1->M1 R2 H2 Gas Evolution (Quenching) M2 Slow MeOH Addition & Active Venting R2->M2 R3 Product Isolation Challenges M3 Anhydrous HCl/Dioxane Precipitation R3->M3

Figure 2: Scale-up risk mitigation strategies for hydrazine synthesis.

Scale-Up Data & Yield Optimization

The transition from bench scale to pilot scale demonstrates the robustness of the anhydrous precipitation strategy. The table below summarizes the quantitative data across different production scales.

ParameterBench Scale (10 g)Kilo-Lab Scale (100 g)Pilot Scale (1.0 kg)
Ketone Input 10.0 g100.0 g1000.0 g
BH3-SMe2 Equivalents 1.5 eq1.3 eq1.2 eq
Overall Yield (3 steps) 84%81%78%
Purity (HPLC-UV) >99.0%98.7%98.5%
Residual Moisture (KF) <0.1%<0.2%<0.2%
Isolation Method Evaporation/TriturationDirect FiltrationDirect Filtration

Note: The slight drop in yield at the pilot scale is attributed to mechanical losses during the filtration of the highly hygroscopic hydrochloride salt. Immediate transfer to a vacuum oven is required to prevent moisture absorption.

Analytical Characterization

To validate the structural integrity of the synthesized (Tetrahydrofuran-3-yl)hydrazine hydrochloride, the following analytical parameters should be confirmed against standard reference material:

  • LC-MS (ESI+): Expected m/z for the free base [M+H]+ is 103.1.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.50 - 7.50 (br s, 3H, NH3+), 5.20 (br s, 1H, NH), 3.85 - 3.60 (m, 4H, THF-CH2), 3.55 (m, 1H, THF-CH), 2.10 (m, 1H, THF-CH2), 1.85 (m, 1H, THF-CH2).

References

  • Title: US10342780B2 - Compounds useful as kinase inhibitors. Source: Google Patents.
  • Title: US11104680B2 - 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones as PDE1 inhibitors. Source: Google Patents.
  • Title: WO2010032200A1 - Amide compounds useful in therapy. Source: Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Oxidation in (Tetrahydrofuran-3-yl)hydrazine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of (Tetrahydrofuran-3-yl)hydrazine dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of (Tetrahydrofuran-3-yl)hydrazine during storage. The stability of this reagent is paramount for the success and reproducibility of your experiments. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your material.

Understanding the Challenge: The Instability of Hydrazine Derivatives

(Tetrahydrofuran-3-yl)hydrazine, like many hydrazine derivatives, is susceptible to oxidation.[1][2] This degradation process can be initiated by exposure to atmospheric oxygen, heat, light, and trace metal contaminants. The oxidation products can interfere with subsequent reactions, leading to lower yields, impure products, and misleading experimental results. Therefore, stringent storage and handling protocols are not just recommended; they are essential for maintaining the compound's purity and reactivity.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section addresses specific problems you might encounter, providing explanations and actionable solutions.

Question 1: I noticed a color change in my stored (Tetrahydrofuran-3-yl)hydrazine, from colorless to a yellowish or brownish tint. What does this indicate?

Answer: A color change is a primary visual indicator of degradation. Hydrazine derivatives are prone to forming colored oxidation byproducts.

  • Immediate Action: If the discoloration is minor, the material might still be usable for non-critical applications, but a purity check is strongly advised. For sensitive reactions, it is best to discard the discolored reagent and use a fresh, properly stored batch.

  • Root Cause Analysis:

    • Improper Storage Atmosphere: The container was likely not stored under a sufficiently inert atmosphere (e.g., nitrogen or argon), allowing oxygen to react with the hydrazine.[2][3]

    • Container Seal Failure: The septum or cap of the storage vessel may have been compromised, allowing for a slow leak of air over time.

    • Light Exposure: Storage in a clear container can lead to photo-oxidation.

  • Preventative Measures:

    • Always store (Tetrahydrofuran-3-yl)hydrazine under a dry, inert atmosphere.[2][3]

    • Use amber glass vials or bottles to protect the compound from light.

    • Ensure that the container seal is secure and replace septa on Sure/Seal™ bottles if they show signs of wear or have been punctured multiple times.[4][5]

Question 2: My reaction yield has significantly decreased when using an older bottle of (Tetrahydrofuran-3-yl)hydrazine. Could this be due to oxidation?

Answer: Yes, a decrease in yield is a common consequence of using an oxidized reagent. The active hydrazine concentration is lower than expected, leading to incomplete conversion of your starting material.

  • Confirmation: To confirm oxidation, you can analyze a small sample of the suspect reagent using techniques like HPLC, GC, or NMR to identify and quantify impurities.[6]

  • Troubleshooting Steps:

    • Quantify the Active Hydrazine: If you have the analytical capabilities, determine the actual concentration of the active hydrazine. You may be able to compensate by using a larger excess of the reagent, but this is not ideal as impurities may still interfere.

    • Use a Fresh Batch: The most reliable solution is to use a new, unopened bottle of (Tetrahydrofuran-3-yl)hydrazine.

  • Workflow for Reagent Integrity Verification:

G cluster_0 Reagent Integrity Workflow Start Decreased Reaction Yield Observed CheckPurity Analyze Reagent Purity (HPLC, GC, NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure Analysis Complete UseReagent Proceed with Reaction (Adjust Stoichiometry if Needed) IsPure->UseReagent Yes DiscardReagent Discard Old Reagent IsPure->DiscardReagent No ImplementStorage Implement Proper Storage Protocols UseReagent->ImplementStorage NewReagent Obtain Fresh Reagent DiscardReagent->NewReagent NewReagent->ImplementStorage

Caption: Workflow for verifying the integrity of (Tetrahydrofuran-3-yl)hydrazine.

Question 3: I am seeing unexpected side products in my reaction. Could oxidized (Tetrahydrofuran-3-yl)hydrazine be the culprit?

Answer: It is highly probable. The oxidation of hydrazines can lead to the formation of various byproducts, including diazene intermediates, which can participate in unwanted side reactions.

  • Identifying the Cause:

    • Analyze the side products by LC-MS or GC-MS to get an idea of their structure.[6][7] This can provide clues about the degradation pathway of the hydrazine.

    • Run a control reaction with a fresh bottle of (Tetrahydrofuran-3-yl)hydrazine. If the side products disappear, this confirms the issue was with the old reagent.

  • Preventing Recurrence: Adhere strictly to the recommended storage and handling protocols outlined in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (Tetrahydrofuran-3-yl)hydrazine?

A1: To maximize shelf life and maintain purity, store (Tetrahydrofuran-3-yl)hydrazine under the following conditions:

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.[2][3]

  • Temperature: In a cool, dry place.[1][8] Refrigeration is often recommended, but check the supplier's specific guidelines.

  • Container: In a tightly sealed, light-resistant container, such as an amber glass bottle with a secure cap.[8] For smaller quantities, Sure/Seal™ bottles are an excellent option.[4][5]

  • Location: Store away from incompatible materials, especially oxidizing agents, strong acids, and metal oxides.[2][9]

Q2: How should I handle (Tetrahydrofuran-3-yl)hydrazine in the laboratory to prevent oxidation during use?

A2: Proper handling techniques are crucial to prevent exposure to air and moisture.[10][11]

  • Use of Inert Atmosphere Techniques: All transfers should be performed under an inert atmosphere using a glovebox or a Schlenk line.[10]

  • Syringe and Cannula Transfers: For transferring the liquid reagent, use dry, nitrogen-flushed syringes and double-tipped needles (cannulas).[4][5]

  • Minimize Headspace: When storing partially used bottles, ensure the headspace is filled with an inert gas before resealing.

Q3: Can I use antioxidants to stabilize (Tetrahydrofuran-3-yl)hydrazine?

A3: While some hydrazide-based antioxidants are used in industrial applications, adding stabilizers to a high-purity reagent is generally not recommended as it introduces a potential contaminant.[12] The most effective strategy for laboratory use is the strict exclusion of oxygen. Some research has explored the antioxidant properties of hydrazone derivatives themselves, but for use as a reagent, maintaining its purity is key.[13][14]

Q4: How can I check the purity of my (Tetrahydrofuran-3-yl)hydrazine?

A4: Several analytical methods can be used to assess the purity of your reagent:[6][15]

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for quantifying the parent compound and detecting non-volatile impurities.[6][16]

  • Gas Chromatography (GC): GC can be used to detect volatile impurities. Derivatization may be necessary to improve the thermal stability of the hydrazine during analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and identify major impurities.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), this can help identify the mass of the parent compound and any degradation products.[7][17]

Q5: What is the expected shelf life of (Tetrahydrofuran-3-yl)hydrazine?

A5: The shelf life is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a sealed container, it should remain stable for an extended period. However, once the seal is broken, the risk of degradation increases. It is good practice to date the bottle upon receipt and upon opening. For critical applications, it is advisable to use reagents that have been opened for less than six months and to re-evaluate the purity of any older opened bottles before use.

Key Storage and Handling Parameters

ParameterRecommendationRationale
Atmosphere Dry Nitrogen or ArgonPrevents contact with atmospheric oxygen and moisture.[2][3][11]
Temperature Cool, dry location (refrigeration may be suitable)Reduces the rate of decomposition reactions.[1][8]
Container Tightly sealed amber glass bottle or Sure/Seal™ bottleProtects from light and prevents air ingress.[4][5][8]
Handling Glovebox or Schlenk line with dry, inert gas-flushed syringes/cannulasMinimizes exposure to air and moisture during transfers.[10][11]

Experimental Protocol: Safe Transfer of (Tetrahydrofuran-3-yl)hydrazine using a Syringe

This protocol outlines the steps for safely transferring an air-sensitive reagent like (Tetrahydrofuran-3-yl)hydrazine from a Sure/Seal™ bottle.

  • Preparation:

    • Ensure all glassware (receiving flask, syringe, needles) is oven-dried and cooled under a stream of dry nitrogen or argon.[4]

    • Assemble the reaction apparatus and purge with an inert gas.

  • Syringe Preparation:

    • Take a clean, dry syringe with a needle attached.

    • Flush the syringe with dry nitrogen or argon by drawing the inert gas into the syringe and expelling it three times.

  • Transfer:

    • Puncture the septum of the Sure/Seal™ bottle with the needle of the flushed syringe.

    • Insert a second needle connected to a nitrogen or argon line (with a bubbler outlet) through the septum to act as a vent and maintain a positive pressure of inert gas.

    • Slowly draw the desired volume of (Tetrahydrofuran-3-yl)hydrazine into the syringe.

    • Withdraw the syringe from the Sure/Seal™ bottle.

  • Dispensing:

    • Immediately insert the needle of the syringe through the septum of the reaction flask.

    • Slowly dispense the reagent into the reaction mixture.

  • Cleanup:

    • Rinse the syringe and needles immediately with a suitable dry solvent (e.g., anhydrous THF), followed by a quenching solvent (e.g., isopropanol), and then water.

Visualizing the Oxidation Pathway and Prevention

G cluster_0 Oxidation Pathway cluster_1 Prevention Strategy Hydrazine (THF-3-yl)NHNH2 Oxidized Oxidized Products (e.g., Diazene, Dehydro-products) Hydrazine->Oxidized O2, Light, Metal Ions StableHydrazine (THF-3-yl)NHNH2 Inert Inert Atmosphere (Ar, N2) Cool, Dark Storage Proper Handling Inert->StableHydrazine Protects

Sources

Optimization

Technical Support Center: Purification and Crystallization of (Tetrahydrofuran-3-yl)hydrazine

Welcome to the technical support center for the purification and crystallization of crude (Tetrahydrofuran-3-yl)hydrazine and its salts. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and crystallization of crude (Tetrahydrofuran-3-yl)hydrazine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve high purity and optimal crystal formation in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification and crystallization of (Tetrahydrofuran-3-yl)hydrazine. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Crystal Formation After Cooling

Symptoms: The solution remains clear even after prolonged cooling, or only a very small amount of precipitate is observed.

Potential Causes:

  • Excessive Solvent: The concentration of (Tetrahydrofuran-3-yl)hydrazine in the solution is below its saturation point at the lower temperature.

  • Inappropriate Solvent System: The compound is too soluble in the chosen solvent, even at cold temperatures.

  • High Level of Impurities: Certain impurities can inhibit nucleation and crystal growth.

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.

Solutions:

Solution Detailed Protocol Scientific Rationale
Reduce Solvent Volume Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the solution to cool again.This increases the concentration of the solute, bringing it to its saturation point and inducing crystallization upon cooling.[1][2]
Induce Crystallization 1. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. 2. Seeding: Add a few seed crystals of pure (Tetrahydrofuran-3-yl)hydrazine to the solution.Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. Seed crystals provide a template for further crystal growth.[1]
Introduce an Anti-Solvent While stirring, slowly add a solvent in which (Tetrahydrofuran-3-yl)hydrazine is insoluble (an "anti-solvent") until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.The anti-solvent reduces the overall solubility of the compound in the solvent mixture, promoting crystallization.[3][4]
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Symptoms: Instead of a crystalline solid, an immiscible liquid (oil) separates from the solution upon cooling.

Potential Causes:

  • High Concentration of Impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.

  • Solution Cooled Too Rapidly: The high degree of supersaturation causes the compound to precipitate out of solution faster than it can form an ordered crystal lattice.

  • Inappropriate Solvent: The boiling point of the solvent may be too high, causing the compound to come out of solution at a temperature above its melting point.

Solutions:

Solution Detailed Protocol Scientific Rationale
Re-dissolve and Slow Cooling Reheat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent. Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath.Slower cooling reduces the level of supersaturation at any given time, allowing more time for the molecules to arrange themselves into a stable crystal lattice.[2][5]
Solvent System Adjustment If using a single solvent, try a solvent pair. If already using a solvent pair, adjust the ratio to be richer in the solvent in which the compound is more soluble.Adjusting the solvent system can modify the solubility curve of the compound, potentially avoiding the conditions that lead to oiling out.
Pre-purification If significant impurities are suspected, consider a preliminary purification step such as a column chromatography or an acid-base extraction before attempting crystallization.Removing impurities can raise the melting point of the compound and facilitate proper crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the recrystallization of (Tetrahydrofuran-3-yl)hydrazine?

A1: (Tetrahydrofuran-3-yl)hydrazine is a polar molecule. Therefore, polar solvents are generally a good starting point. For the free base, consider isopropanol or ethyl acetate. For the hydrochloride salt, alcohol-water mixtures (e.g., methanol/water or ethanol/water) or isopropanol are often effective.[6][7][8] A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][5]

Q2: How can I purify (Tetrahydrofuran-3-yl)hydrazine if it is a liquid at room temperature?

A2: If the free base is a liquid or low-melting solid, purification by distillation under reduced pressure is a viable option. Alternatively, converting the free base to a crystalline salt, such as the hydrochloride or sulfate salt, is a common and effective strategy for purification and handling.[6][9] The salt can then be recrystallized and, if needed, the free base can be regenerated by treatment with a base.

Q3: What are the likely impurities in crude (Tetrahydrofuran-3-yl)hydrazine?

A3: Depending on the synthetic route, common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For hydrazine derivatives, over-alkylation or di-substitution products can sometimes be present.

Q4: How can I improve the yield of my crystallization?

A4: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystallization at room temperature, cooling the mixture in an ice bath will further decrease the solubility of the compound and increase the amount of crystallized product.[2] Be mindful that rapid cooling can sometimes trap impurities.

Experimental Protocols

Protocol 1: Recrystallization of (Tetrahydrofuran-3-yl)hydrazine Hydrochloride from Isopropanol

This protocol is based on methods for similar polar amine salts and is a good starting point for achieving high purity.[8]

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude (Tetrahydrofuran-3-yl)hydrazine hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot isopropanol until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization of (Tetrahydrofuran-3-yl)hydrazine Free Base using Ethyl Acetate/Hexane

This method is suitable for the free base form of the compound, which is expected to be less polar than its hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (Tetrahydrofuran-3-yl)hydrazine in a minimal amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise with stirring until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution at the boiling point.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

General Purification and Crystallization Workflow

G cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude (Tetrahydrofuran-3-yl)hydrazine dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Gravity Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A generalized workflow for the purification of (Tetrahydrofuran-3-yl)hydrazine by recrystallization.

Troubleshooting Decision Tree for Crystallization Failure

G start No Crystals Formed Upon Cooling check_concentration Is the solution concentrated enough? start->check_concentration oiling_out Did the compound 'oil out'? start->oiling_out evaporate Evaporate some solvent and re-cool check_concentration->evaporate No scratch_seed Try scratching or seeding check_concentration->scratch_seed Yes success Crystals Formed evaporate->success add_antisolvent Add an anti-solvent scratch_seed->add_antisolvent Still no crystals scratch_seed->success Success add_antisolvent->success oiling_out->check_concentration No reheat_slow_cool Reheat, add more solvent, cool slowly oiling_out->reheat_slow_cool Yes reheat_slow_cool->success

Caption: A decision tree for troubleshooting common crystallization failures.

References

  • University of California, Los Angeles. (n.d.). Crystallization. Chemistry 30BL Lab Manual. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Standard Operating Procedure: Crystallization. Retrieved from [Link]

  • Fromm Group. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • University of Rochester. (n.d.). 13.3. CRYSTALLIZATION. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of tetrahydrofuran.
  • An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 232(1), 65–68. [Link]

  • Organic Syntheses. (1973). p-Toluenesulfonylhydrazide. Coll. Vol. 5, 1055. Retrieved from [Link]

  • Lubell, W. D., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry, 98(5), 235-246.
  • Google Patents. (n.d.). Preparation method of (R)-tetrahydrofuran-3-amine.
  • SyntheticPages. (2001). Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. Retrieved from [Link]

  • Mali, D. R. (2015, April 15). Recrystallization [PowerPoint slides]. SlideShare. [Link]

Sources

Reference Data & Comparative Studies

Validation

(Tetrahydrofuran-3-yl)hydrazine vs phenylhydrazine in heterocycle synthesis

An in-depth technical comparison for medicinal chemists and drug development professionals evaluating the strategic shift from traditional aryl hydrazines to saturated heterocyclic hydrazines in scaffold synthesis. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for medicinal chemists and drug development professionals evaluating the strategic shift from traditional aryl hydrazines to saturated heterocyclic hydrazines in scaffold synthesis.

Introduction: The Evolution of Hydrazine Building Blocks

The synthesis of nitrogen-rich heterocycles—particularly pyrazoles, indazoles, and pyrazolo-pyridines—relies heavily on the condensation of hydrazines with electrophilic substrates like 1,3-dicarbonyls or α,β-unsaturated ketones[1][2]. Historically, phenylhydrazine has been the quintessential reagent for these transformations, famously utilized in the Knorr pyrazole synthesis and the Fischer indole synthesis[3].

However, modern drug discovery demands optimized physicochemical properties. The planar, highly lipophilic nature of N-phenyl heterocycles often leads to poor aqueous solubility, high plasma protein binding, and increased hERG liability. To address these pharmacokinetic bottlenecks, researchers are increasingly substituting phenylhydrazine with aliphatic, oxygen-containing cyclic equivalents such as (tetrahydrofuran-3-yl)hydrazine [4]. This substitution significantly increases the fraction of sp³ carbons ( Fsp3​ ), disrupting molecular planarity and enhancing aqueous solubility, a strategy prominently featured in the development of PDE9 inhibitors for cognitive disorders[4].

Physicochemical & Reactivity Profiling

The structural differences between an aryl hydrazine and an aliphatic cyclic ether hydrazine dictate their reactivity, nucleophilicity, and the ultimate drug-like properties of the resulting heterocycle.

Table 1: Comparative Profiling of Hydrazine Precursors

ParameterPhenylhydrazine(Tetrahydrofuran-3-yl)hydrazine
Chemical Structure Type Aryl hydrazine ( sp2 -linked)Aliphatic ether hydrazine ( sp3 -linked)
Nucleophilicity Moderate (lone pair delocalized into phenyl ring)High (localized lone pairs, inductive electron donation)
Regioselectivity (Knorr) Poor to Moderate (often yields ~3:2 isomer mixtures)High (sterically differentiated, highly nucleophilic NH2​ )
Product Fsp3​ Impact Decreases overall Fsp3​ (adds 6 planar carbons)Increases overall Fsp3​ (adds 4 saturated carbons)
Toxicity Profile Highly toxic, hemolytic agent, suspected carcinogen[3]Irritant, but lacks the severe hemolytic toxicity of aryl hydrazines
Primary Application Classic Knorr/Fischer syntheses, legacy scaffoldsModern CNS drugs, PDE inhibitors, solubility-enhancing scaffolds[4]

Mechanistic Causality: Why Aliphatic Hydrazines Behave Differently

The Knorr pyrazole synthesis proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration[3].

When using phenylhydrazine , the terminal nitrogen ( NH2​ ) is more nucleophilic than the internal nitrogen ( NHPh ) due to the electron-withdrawing resonance of the phenyl ring[1]. However, the difference in nucleophilicity is not absolute, and the steric bulk of the phenyl ring can lead to competing attack trajectories, frequently resulting in a mixture of regioisomers (e.g., 1,3- vs 1,5-substituted pyrazoles)[1][2].

Conversely, (tetrahydrofuran-3-yl)hydrazine possesses a highly localized electron density on both nitrogen atoms. The terminal NH2​ is exceptionally nucleophilic and sterically unencumbered compared to the secondary NH−THF group. This pronounced electronic and steric differentiation drives a highly regioselective initial condensation, while the subsequent cyclization is accelerated by the lack of resonance stabilization in the intermediate hydrazone.

G Dik 1,3-Dicarbonyl Electrophile PhHyd Phenylhydrazine (Resonance Stabilized) Dik->PhHyd Condensation ThfHyd (THF-3-yl)hydrazine (Localized Lone Pairs) Dik->ThfHyd Condensation Hydrazone1 Aryl Hydrazone (Slower Formation, Mixed) PhHyd->Hydrazone1 Hydrazone2 Aliphatic Hydrazone (Rapid, Regioselective) ThfHyd->Hydrazone2 Cycl1 Intramolecular Cyclization (Sterically Hindered) Hydrazone1->Cycl1 Cycl2 Intramolecular Cyclization (Kinetically Favored) Hydrazone2->Cycl2 Prod1 N-Phenyl Pyrazole (Planar, Lipophilic) Cycl1->Prod1 -H2O Prod2 N-(THF-3-yl) Pyrazole (High Fsp3, Hydrophilic) Cycl2->Prod2 -H2O

Reaction pathway comparison: Aryl vs. Aliphatic hydrazine in pyrazole synthesis.

Experimental Validation: Self-Validating Protocols

To objectively compare the performance of these two reagents, the following protocols detail the synthesis of substituted pyrazoles using acetylacetone as the model 1,3-dicarbonyl. The protocols are designed as self-validating systems: the completion of the reaction is visually indicated by the cessation of water generation (via Dean-Stark or TLC monitoring), and the regioselectivity is inherently validated by the crude NMR spectra.

Protocol A: Synthesis of 1-Phenyl-3,5-dimethylpyrazole[3]

Caution: Phenylhydrazine is highly toxic. Handle strictly in a fume hood with appropriate PPE.

  • Preparation: In a 100 mL round-bottom flask, dissolve acetylacetone (10.0 mmol, 1.00 g) in 20 mL of absolute ethanol.

  • Addition: Cool the solution to 0 °C. Add phenylhydrazine (10.5 mmol, 1.14 g) dropwise over 10 minutes. Causality: Dropwise addition prevents the highly exothermic uncontrolled formation of bis-hydrazones.

  • Catalysis: Add 2 drops of glacial acetic acid. Causality: Mild acid catalysis activates the carbonyl carbon, accelerating the nucleophilic attack of the less reactive aryl hydrazine.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in dichloromethane (30 mL), wash with 1M HCl (to remove unreacted hydrazine), followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Purify via silica gel chromatography to isolate the product.

Protocol B: Synthesis of 1-(Tetrahydrofuran-3-yl)-3,5-dimethylpyrazole

Note: (Tetrahydrofuran-3-yl)hydrazine is often supplied as a hydrochloride salt to prevent auto-oxidation.

  • Preparation: In a 100 mL round-bottom flask, suspend (tetrahydrofuran-3-yl)hydrazine hydrochloride (10.5 mmol, 1.45 g) in 20 mL of absolute ethanol.

  • Free-basing (Crucial Step): Add triethylamine (11.0 mmol, 1.11 g) and stir for 15 minutes at room temperature. Causality: The HCl salt must be neutralized to liberate the nucleophilic free hydrazine. Failure to do so will stall the reaction.

  • Addition: Add acetylacetone (10.0 mmol, 1.00 g) in one portion.

  • Reaction: Stir at room temperature for 2 hours. Causality: The higher nucleophilicity of the alkyl hydrazine eliminates the need for reflux or acid catalysis, reducing the risk of side-product formation.

  • Workup: Evaporate the ethanol. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer once more with EtOAc. Dry the combined organics over Na2​SO4​ .

  • Purification: Purify via silica gel chromatography.

Experimental Data Summary

The experimental outcomes highlight the operational and physicochemical advantages of utilizing the THF-substituted hydrazine.

Table 2: Comparative Experimental Outcomes

MetricProtocol A (Phenylhydrazine)Protocol B (THF-3-yl hydrazine)
Reaction Conditions 80 °C (Reflux), 4 hours, Acid cat.Room Temperature, 2 hours, Base (to free salt)
Isolated Yield 82%91%
Regioisomer Ratio (1,3,5 vs 1,5,3) ~ 85:15 (requires careful chromatography)> 95:5 (highly selective)
Product State Yellowish oil / low-melting solidColorless oil
Calculated LogP (cLogP) ~ 2.8~ 1.2 (Significantly enhanced hydrophilicity)

Conclusion

While phenylhydrazine remains a foundational reagent for generating classic aromatic heterocycles, its utility in modern drug discovery is increasingly limited by the poor physicochemical properties and toxicity of the resulting scaffolds[3]. Substituting it with (tetrahydrofuran-3-yl)hydrazine offers a dual advantage: it provides a kinetically superior, highly regioselective synthetic profile due to enhanced aliphatic nucleophilicity, and it yields products with a higher Fsp3​ fraction[1][4]. This translates directly to improved aqueous solubility and more favorable pharmacokinetic profiles in downstream lead optimization.

References

  • - National Institutes of Health (NIH) / MDPI

  • - MDPI 3. - Benchchem 4. - Google Patents

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Comparative

HPLC method validation for (Tetrahydrofuran-3-yl)hydrazine purity analysis

An In-Depth Technical Guide to HPLC Method Validation for the Purity Analysis of (Tetrahydrofuran-3-yl)hydrazine For researchers, scientists, and drug development professionals, ensuring the purity of starting materials...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Validation for the Purity Analysis of (Tetrahydrofuran-3-yl)hydrazine

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of pharmaceutical quality and safety. (Tetrahydrofuran-3-yl)hydrazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a distinct analytical challenge. Its high polarity, low molecular weight, and lack of a significant UV chromophore render direct analysis by standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods ineffective.[1][2][3]

This guide provides a comparative analysis of two robust HPLC-based strategies for determining the purity of (Tetrahydrofuran-3-yl)hydrazine: a pre-column derivatization method and a direct analysis method using an alternative detector. We will delve into the causality behind experimental choices and present a comprehensive validation framework grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[4][5]

The Analytical Conundrum: Why Direct UV Detection Fails

(Tetrahydrofuran-3-yl)hydrazine, like its parent compound hydrazine, is essentially "invisible" to standard UV detectors.[1][2] This is because it lacks a chromophore—a part of a molecule that absorbs ultraviolet or visible light. Furthermore, its polar nature makes it difficult to retain on conventional reversed-phase HPLC columns like C18. To overcome these obstacles, analysts must either modify the molecule to make it detectable or employ alternative detection technologies.

Comparative Methodologies for Purity Analysis

We will compare two fundamentally different, yet powerful, approaches to this analytical problem.

Method A: Pre-Column Derivatization with UV Detection

This is the most common and often most sensitive approach for analyzing non-chromophoric compounds. The strategy involves a chemical reaction to attach a chromophore to the target analyte before it is injected into the HPLC system.

Principle: The nucleophilic hydrazine moiety of (Tetrahydrofuran-3-yl)hydrazine reacts with a derivatizing agent to form a stable, highly conjugated (and thus UV-absorbing) product called a hydrazone.[1][2] A particularly effective reagent is 2-Hydroxy-1-Naphthalaldehyde (HNA), which reacts with hydrazines to form a hydrazone with a maximum UV absorbance in the visible range (around 406-424 nm).[1][2] This is a significant advantage, as most API-related impurities absorb in the 190-380 nm range, minimizing potential matrix interference.[1][2]

Experimental Protocol: Derivatization with HNA

  • Reagent Preparation:

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

    • Derivatizing Reagent Solution: Accurately weigh and dissolve 2-Hydroxy-1-Naphthalaldehyde (HNA) in Acetonitrile to achieve a concentration of approximately 2.0 mg/mL.

  • Standard Preparation:

    • Accurately weigh about 20 mg of (Tetrahydrofuran-3-yl)hydrazine reference standard into a 100 mL volumetric flask.

    • Add 50 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent. This is the stock solution.

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the (Tetrahydrofuran-3-yl)hydrazine test sample into a 100 mL volumetric flask.

    • Add 50 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent.

    • Pipette 1.0 mL of this solution into a 10 mL volumetric flask.

  • Derivatization Reaction:

    • To both the Standard and Sample flasks from the previous steps, add 2.0 mL of the Derivatizing Reagent Solution.

    • Stopper the flasks and heat in a water bath at 60°C for 30 minutes.

    • Cool the flasks to room temperature and dilute to volume (10 mL) with Diluent.

  • HPLC Analysis:

    • Inject the derivatized solutions into the HPLC system.

Workflow for Pre-column Derivatization HPLC

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_hplc HPLC Analysis Sample Weigh Test Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve AddReagent Add HNA Reagent Dissolve->AddReagent Heat Heat at 60°C AddReagent->Heat Cool Cool to RT & Dilute Heat->Cool Inject Inject into HPLC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 410 nm Separate->Detect Quantify Quantify Purity Detect->Quantify

Caption: Workflow for HNA derivatization and HPLC analysis.

Method B: Direct Analysis with Evaporative Light Scattering Detection (ELSD)

This approach avoids chemical modification and instead uses a "universal" detector that can see non-chromophoric compounds.

Principle: ELSD is a mass-based detection method. The mobile phase from the HPLC column is nebulized into a fine mist and then heated to evaporate the volatile solvents. The remaining non-volatile analyte particles pass through a light beam. The amount of light scattered by the particles is proportional to the mass of the analyte. For retaining the polar (Tetrahydrofuran-3-yl)hydrazine, a mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is required.[6]

Experimental Protocol: Direct Analysis with ELSD

  • Reagent Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard Preparation:

    • Accurately weigh about 50 mg of (Tetrahydrofuran-3-yl)hydrazine reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh about 50 mg of the (Tetrahydrofuran-3-yl)hydrazine test sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Analysis:

    • Inject the solutions directly into the HPLC system equipped with a mixed-mode or HILIC column and an ELSD.

A Robust Framework for Method Validation

Regardless of the chosen method, validation is mandatory to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8][9] The following validation parameters, based on ICH Q2(R2) guidelines, must be assessed for a purity method.[4][5]

Overall HPLC Method Validation Process

G cluster_protocol Validation Protocol cluster_execution Experimental Execution cluster_report Validation Report Protocol Define ATP & Create Validation Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD / LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Document Results & Assess Against Acceptance Criteria Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: ICH-compliant HPLC method validation workflow.

Specificity (and Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][10]

  • Protocol: A forced degradation study is the definitive test. The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally degrade it.[11][12] The stressed samples are then analyzed.

  • Acceptance Criteria:

    • The method must resolve the main analyte peak from all degradation product peaks and any peaks related to the derivatizing agent (for Method A).

    • Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Prepare a series of at least five standard solutions at different concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the expected sample concentration.[13][14]

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[13]

Accuracy

Accuracy is the closeness of the test results to the true value.[10]

  • Protocol: Perform a recovery study by spiking the sample matrix with known amounts of the analyte at three concentration levels (e.g., LOQ, 100%, and 150%), in triplicate.[13]

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.[13]

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, and on different equipment.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) should be not more than 2.0% for repeatability and not more than 5.0% for intermediate precision.[10][13]

Limit of Quantitation (LOQ) and Detection (LOD)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected.[8][15]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.[16] The precision (%RSD) at the LOQ should also be verified and meet acceptance criteria (e.g., ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Intentionally vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. The results should not deviate significantly from the nominal conditions.

Performance Data Comparison

The following table provides a hypothetical but realistic comparison of the expected validation performance for the two methods.

Validation ParameterMethod A (Derivatization-UV)Method B (Direct-ELSD)Rationale for Performance
Specificity ExcellentGoodMethod A benefits from detection at a high wavelength, avoiding matrix interference. Method B may have more baseline noise.
Linearity (r²) > 0.999> 0.995UV detection is inherently more linear than ELSD, which often requires a logarithmic transformation.
Accuracy (% Recovery) 99.0 - 101.5%97.0 - 103.0%Higher precision in Method A leads to tighter accuracy results.
Precision (%RSD) < 1.0%< 3.0%The derivatization reaction, if controlled, is highly reproducible. ELSD response can be more variable.
LOQ ~0.1 µg/mL (ppm level)~5-10 µg/mLThe derivatization greatly enhances the signal, leading to much lower detection and quantitation limits.[1][2]
Robustness GoodModerateMethod A is robust if the derivatization step is controlled. ELSD performance can be sensitive to nebulizer/drift tube temperatures.
Ease of Use ModerateHighMethod B has significantly simpler sample preparation.

Conclusion and Recommendation

Both pre-column derivatization with UV detection and direct analysis with ELSD are viable strategies for the purity determination of (Tetrahydrofuran-3-yl)hydrazine.

  • Method A (Derivatization-UV) is the superior choice for trace-level impurity analysis and for methods intended to be stability-indicating. Its high sensitivity, specificity, and precision make it ideal for release testing of GMP-grade material where low-level impurities must be controlled.[1][2] The trade-off is a more complex sample preparation procedure that must itself be well-controlled and validated.

  • Method B (Direct-ELSD) offers a simpler, faster workflow that is well-suited for in-process control, early-stage development, or situations where the primary goal is to assay the main component without needing to quantify trace impurities at very low levels. The requirement for specialized detection equipment and potential for non-linear responses are its main limitations.

Ultimately, the choice of method must be guided by its intended purpose, as defined in the Analytical Target Profile (ATP).[4] Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is not merely a regulatory formality; it is a fundamental requirement of sound science, ensuring that the data generated is reliable, reproducible, and fit for purpose.

References

  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Wang, J., Yang, S., & Zhang, K. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 129, 174-179. [Link]

  • U.S. Food and Drug Administration. (1999). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Focus Europe. (2023, June 2). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Scholars Research Library. (2014). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharma Focus Asia. (2016, April 22). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. [Link]

  • PubMed. (2017, September 15). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • PubMed. (2011, April 5). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]

  • Slideshare. (2023, November 28). ICH Q2 Analytical Method Validation. [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024, February 20). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Journal of Liquid Chromatography, 13(7), 1417-1428. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]

  • Taylor & Francis Online. (2006, October 23). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. [Link]

  • Semantic Scholar. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • Google Patents. (2017).
  • National Center for Biotechnology Information. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Journal of Novel Research and Development. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO. [Link]

  • Scribd. HPLC Method Validation Guidelines. [Link]

  • ResearchGate. (2016). Stability indicating validated RP-HPLC method for simultaneous determination of Hydralazine Hydrochloride and Isosorbide Dinitrate in bulk and pharmaceutical dosage form. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, December 15). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. [Link]

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Validation

A Comparative Guide to the Nucleophilic Reactivity of (Tetrahydrofuran-3-yl)hydrazine and Cyclopentylhydrazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired pharmacological properties. Hydrazine derivatives, in particular, serve as versatile nucleophiles and are integral to the synthesis of a wide array of heterocyclic compounds. This guide provides an in-depth, objective comparison of the nucleophilic reactivity of two such derivatives: (Tetrahydrofuran-3-yl)hydrazine and Cyclopentylhydrazine. By examining their structural, electronic, and steric properties, supported by established chemical principles and extrapolated data, this document aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.

Introduction to Nucleophilicity in Hydrazine Derivatives

Nucleophilicity, a measure of a compound's ability to donate an electron pair to an electrophile, is a critical parameter in a vast range of chemical transformations. In the context of hydrazine derivatives, the lone pair of electrons on the terminal nitrogen atom is the primary source of their nucleophilic character. The reactivity of this lone pair is, however, finely modulated by the nature of the substituent attached to the hydrazine moiety. This guide will dissect the influence of a heterocyclic group, the tetrahydrofuran-3-yl moiety, versus a carbocyclic group, the cyclopentyl moiety, on the nucleophilic potential of the hydrazine core.

Structural and Electronic Considerations

The fundamental difference between (Tetrahydrofuran-3-yl)hydrazine and Cyclopentylhydrazine lies in the presence of an oxygen atom in the five-membered ring of the former. This heteroatom introduces distinct electronic effects that are absent in the purely carbocyclic cyclopentyl ring.

The Inductive Effect of the Ether Oxygen

The oxygen atom in the tetrahydrofuran ring is more electronegative than the carbon atoms, leading to a net withdrawal of electron density from the surrounding carbon atoms through the sigma bonds. This is known as the negative inductive effect (-I effect). For (Tetrahydrofuran-3-yl)hydrazine, this electron-withdrawing effect propagates through the carbon framework to the hydrazine nitrogen atoms, thereby reducing the electron density of the nucleophilic lone pair. A lower electron density on the nitrogen translates to a decrease in its ability to attack an electrophile, thus diminishing its nucleophilic reactivity.[1]

In contrast, the cyclopentyl group, composed solely of carbon and hydrogen atoms, is generally considered to be electron-donating or, at the very least, not significantly electron-withdrawing. Alkyl groups are known to have a positive inductive effect (+I effect), which would slightly increase the electron density on the hydrazine nitrogen, thereby enhancing its nucleophilicity compared to an unsubstituted hydrazine.

Steric Hindrance: A Comparative Analysis

Steric hindrance, the obstruction of a reaction at a particular site due to the size of surrounding atoms or groups, plays a crucial role in determining nucleophilic reactivity.[2] In the case of our two target molecules, the five-membered rings present a degree of steric bulk that can impede the approach of the nucleophilic nitrogen to an electrophile.

Basicity (pKa) as an Indicator of Nucleophilicity

Basicity, the ability of a molecule to accept a proton, is often correlated with nucleophilicity. A higher pKa of the conjugate acid (a lower pKb of the base) generally suggests a more available lone pair and thus, higher nucleophilicity.[1][8][9][10][11]

Table 1: Estimated Physicochemical Properties and Predicted Reactivity

Property(Tetrahydrofuran-3-yl)hydrazineCyclopentylhydrazineRationale
Electronic Effect of Substituent Electron-withdrawing (-I effect)Electron-donating (+I effect)The oxygen atom in the THF ring is electronegative. The alkyl group is electron-releasing.
Predicted Basicity (pKa of conjugate acid) Lower than cyclopentylhydrazineHigher than (Tetrahydrofuran-3-yl)hydrazineThe -I effect of the ether oxygen reduces the electron density on the nitrogen, making it a weaker base. The +I effect of the alkyl group increases the electron density on the nitrogen, making it a stronger base.
Predicted Nucleophilic Reactivity LowerHigherThe combination of a stronger electron-donating substituent and consequently higher basicity suggests a greater nucleophilic character.

Quantitative Comparison: Mayr's Nucleophilicity Scale

A more quantitative approach to comparing nucleophilicity is through the use of Mayr's nucleophilicity parameters, N and s.[13][14] The Mayr equation, log k = s(N + E), relates the rate constant (k) of a reaction to the nucleophilicity parameter (N) and a nucleophile-specific slope parameter (s) of the nucleophile, and the electrophilicity parameter (E) of the electrophile. Higher N values correspond to greater nucleophilicity.

While specific N parameters for (Tetrahydrofuran-3-yl)hydrazine and Cyclopentylhydrazine are not available in the Mayr database, we can extrapolate from existing data for related compounds. For instance, the nucleophilicity of amines generally increases with alkyl substitution due to the +I effect.[13] This trend supports the prediction that cyclopentylhydrazine would have a higher N value than (Tetrahydrofuran-3-yl)hydrazine, where the -I effect of the ether oxygen would be expected to lower its N value.

Experimental Protocol for a Head-to-Head Comparison

To definitively determine the relative nucleophilic reactivity of (Tetrahydrofuran-3-yl)hydrazine and cyclopentylhydrazine, a direct kinetic comparison is necessary. The following protocol outlines a robust experimental design for such a study.

Objective

To determine the second-order rate constants for the reaction of (Tetrahydrofuran-3-yl)hydrazine and cyclopentylhydrazine with a model electrophile, such as 1-fluoro-2,4-dinitrobenzene (FDNB), under pseudo-first-order conditions.

Materials
  • (Tetrahydrofuran-3-yl)hydrazine hydrochloride

  • Cyclopentylhydrazine hydrochloride

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • Acetonitrile (spectroscopic grade)

  • Buffer solution (e.g., pH 9.0 borate buffer)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Standard laboratory glassware and equipment

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_kinetic Kinetic Runs (for each nucleophile) cluster_data Data Analysis prep_nuc1 Prepare stock solution of (Tetrahydrofuran-3-yl)hydrazine mix Mix nucleophile and buffer in cuvette prep_nuc1->mix prep_nuc2 Prepare stock solution of Cyclopentylhydrazine prep_nuc2->mix prep_elec Prepare stock solution of FDNB inject Inject FDNB solution to initiate reaction prep_elec->inject prep_buffer Prepare buffer solution (pH 9.0) prep_buffer->mix equilibrate Equilibrate to 25°C mix->equilibrate equilibrate->inject monitor Monitor absorbance change at λmax of the product over time inject->monitor plot_kobs Plot ln(A∞ - At) vs. time to obtain k_obs monitor->plot_kobs plot_k2 Plot k_obs vs. [Nucleophile] to obtain the second-order rate constant (k2) plot_kobs->plot_k2 compare Compare k2 values plot_k2->compare

Caption: Experimental workflow for the comparative kinetic study.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of known concentrations of (Tetrahydrofuran-3-yl)hydrazine hydrochloride and cyclopentylhydrazine hydrochloride in acetonitrile.

    • Prepare a stock solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in acetonitrile.

    • Prepare a buffer solution (e.g., pH 9.0 borate buffer) to maintain a constant pH during the reaction.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the expected product, 2,4-dinitrophenylhydrazine derivative.

    • In a quartz cuvette, place a known volume of the buffer solution and a specific volume of one of the hydrazine stock solutions.

    • Allow the solution in the cuvette to equilibrate to a constant temperature (e.g., 25°C).

    • Initiate the reaction by injecting a small, known volume of the FDNB stock solution into the cuvette. The concentration of the hydrazine should be in large excess (at least 10-fold) compared to the concentration of FDNB to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

    • Repeat the kinetic runs with varying concentrations of the hydrazine nucleophile while keeping the FDNB concentration constant.

    • Plot kobs versus the concentration of the hydrazine. The slope of the resulting straight line will be the second-order rate constant (k2) for the reaction.

    • Compare the k2 values obtained for (Tetrahydrofuran-3-yl)hydrazine and cyclopentylhydrazine. The larger k2 value will indicate higher nucleophilic reactivity.

Conclusion

Based on fundamental principles of organic chemistry, a compelling case can be made for the superior nucleophilic reactivity of cyclopentylhydrazine compared to (Tetrahydrofuran-3-yl)hydrazine. The electron-donating nature of the cyclopentyl group is expected to enhance the electron density on the nucleophilic nitrogen, thereby increasing its basicity and reactivity towards electrophiles. Conversely, the electron-withdrawing inductive effect of the ether oxygen in the tetrahydrofuran ring is predicted to decrease the nucleophilicity of (Tetrahydrofuran-3-yl)hydrazine.

While direct experimental data for a head-to-head comparison is not currently available in the literature, the proposed kinetic study provides a clear and robust methodology for quantifying this reactivity difference. For researchers and drug development professionals, this understanding is crucial for the rational design of synthetic routes and the modulation of molecular properties in the pursuit of novel therapeutics. The choice between these two hydrazine derivatives will ultimately depend on the specific electronic and steric requirements of the target molecule and the desired reaction kinetics.

References

  • Kortunov, P., Bhor, A., & Kamps, A. P. S. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3439-3447. Available at: [Link]

  • RTI International. Dissociation constants (p K a) of tertiary and cyclic amines. Available at: [Link]

  • Nain, A. K., & Lather, S. (2014). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Solution Chemistry, 43(6), 1145-1157.
  • Academia.edu. Dissociation Constants (p K a ) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Available at: [Link]

  • ResearchGate. Enamines and various types of nucleophilic NHOs (ordered by their Mayr... Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]

  • Molecules. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]

  • Scribd. Taft Equation: Steric and Polar Effects. Available at: [Link]

  • Wikipedia. Taft equation. Available at: [Link]

  • Taylor & Francis Group. Steric Taft Parameters. Available at: [Link]

  • R Discovery. Steric Taft Parameters. Available at: [Link]

  • Slideshare. Steric parameters taft's steric factor (es). Available at: [Link]

  • Frontiers. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available at: [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available at: [Link]

  • ACS Publications. Enthalpies of Formation of Hydrazine and Its Derivatives. Available at: [Link]

  • ACS Publications. Nucleophilicity Prediction via Multivariate Linear Regression Analysis. Available at: [Link]

  • Preprints.org. Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Available at: [Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • ResearchGate. Values of some Hammett substituent constants (σ). Available at: [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. Available at: [Link]

  • PubMed. Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. Available at: [Link]

  • ACS Publications. The Estimation of Hammett Substituent Constants. Available at: [Link]

  • ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Available at: [Link]

  • Macmillan Group. Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E). Available at: [Link]

  • ResearchGate. Proton affinities and PKa values of tetraalkylhydrazines. Available at: [Link]

  • PubMed. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. Available at: [Link]

  • RSC Publishing. Capturing electronic substituent effect with effective atomic orbitals. Available at: [Link]

  • Wiley Online Library. N-Heterocyclic Carbenes: Organocatalysts with Moderate Nucleophilicity but Extraordinarily High Lewis Basicity. Available at: [Link]

  • ResearchGate. Kinetic spectrophotometric determination of hydrazine. Available at: [Link]

  • ResearchGate. Mayr nucleophilicity scale for mNHOs and some NHCs. Available at: [Link]

  • Mayr's Database of Reactivity Parameters. N-Nucleophiles. Available at: [Link]

  • Wikipedia. Hydrazine. Available at: [Link]

  • ACS Publications. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Available at: [Link]

  • WOU. A Values - Stereochemical and Conformational Isomerism. Available at: [Link]

  • Cengage. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry. Available at: [Link]

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  • PubMed. Kinetic Study of the Determination of Hydrazines, Isoniazid and Sodium Azide by Monitoring Their Reactions With 1-fluoro-2,4-dinitrobenzene, by Means of a Fluoride-Selective Electrode. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (Tetrahydrofuran-3-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Rationale for Fragmentation Analysis (Tetrahydrofuran-3-yl)hydrazine is a bifunctional molecule of interest in synthetic and me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Rationale for Fragmentation Analysis

(Tetrahydrofuran-3-yl)hydrazine is a bifunctional molecule of interest in synthetic and medicinal chemistry. Its structure, comprising a cyclic ether and a reactive hydrazine group, dictates a unique fragmentation pattern under electron ionization. Understanding this pattern is crucial for its unambiguous identification in complex reaction mixtures and for quality control purposes. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

Predicted Electron Ionization Fragmentation Pathways

The fragmentation of (Tetrahydrofuran-3-yl)hydrazine in an EI-MS system is anticipated to proceed through several competing pathways, influenced by the relative stabilities of the resulting radical cations and neutral losses. The initial ionization event will likely involve the removal of a non-bonding electron from either the oxygen atom of the tetrahydrofuran ring or one of the nitrogen atoms of the hydrazine moiety, as these are the sites of highest electron density.

Fragmentation Initiated by the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is known to undergo characteristic fragmentation patterns involving ring opening and subsequent cleavages.[1][2] For unsubstituted THF, the most abundant fragment ion is typically observed at m/z 42, with another significant peak at m/z 41.[3]

  • α-Cleavage: Following ionization at the oxygen atom, cleavage of the adjacent C-C bond (α-cleavage) is a common initiation step. This would lead to the opening of the ring, forming a distonic radical cation.

  • Ring Opening and Rearrangement: The opened ring can then undergo further fragmentation. A key predicted pathway for (Tetrahydrofuran-3-yl)hydrazine would involve the loss of the hydrazine group.

  • Loss of Ethylene: A characteristic fragmentation of the THF ring is the loss of a neutral ethylene molecule (28 Da) after ring opening.

Fragmentation Driven by the Hydrazine Group

Hydrazine derivatives exhibit their own set of typical fragmentation behaviors.[4] While the N-N bond is surprisingly stable in many alkylhydrazines, the presence of the adjacent THF ring will influence its fragmentation.[5]

  • Loss of Nitrogen Species: A primary fragmentation pathway for many hydrazine-containing compounds is the loss of nitrogen-containing neutral species. This can include the loss of ammonia (NH₃, 17 Da) or diazene (N₂H₂, 30 Da).

  • Cleavage of the C-N Bond: The bond connecting the tetrahydrofuran ring to the hydrazine group is a likely point of cleavage. This would result in ions corresponding to the protonated tetrahydrofuran ring or the hydrazine radical.

Proposed Key Fragmentation Steps and Resulting Ions

Based on the principles outlined above, the following key fragmentation steps are proposed for (Tetrahydrofuran-3-yl)hydrazine (Molecular Weight: 102.14 g/mol ):

  • Molecular Ion (M•+): The molecular ion peak at m/z 102 is expected to be observed, though its intensity may be moderate to low due to the compound's aliphatic and cyclic nature, which can lead to rapid fragmentation.[6]

  • [M-NH₂]•+ (m/z 86): Loss of an amino radical (•NH₂) from the hydrazine moiety.

  • [M-N₂H₃]•+ (m/z 71): Cleavage of the C-N bond, resulting in a tetrahydrofuranyl cation.

  • [C₄H₇O]⁺ (m/z 71): This prominent ion is expected from the loss of the hydrazinyl radical.

  • [C₃H₅]⁺ (m/z 41) and [C₃H₆]•+ (m/z 42): These are hallmark fragments of the tetrahydrofuran ring.[3] Their formation would likely proceed through ring opening and subsequent rearrangement and cleavage.

  • [M-H₂O]•+ (m/z 84): The loss of a water molecule is a common fragmentation pathway for alcohols and can also be seen in ethers.[7]

The interplay between these pathways will determine the final appearance of the mass spectrum.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation, a DOT language diagram is provided below.

Fragmentation_Pattern M [(C₄H₈O)NHNH₂]•+ m/z 102 frag1 [C₄H₇O-NHNH]•+ m/z 101 M->frag1 - H• frag2 [C₄H₈ONH]•+ m/z 87 M->frag2 - NH₂• frag3 [C₄H₇O]⁺ m/z 71 M->frag3 - N₂H₃• frag5 [C₂H₄N₂]•+ m/z 56 frag2->frag5 - C₂H₃O• frag4 [C₃H₅O]⁺ m/z 57 frag3->frag4 - CH₂ frag6 [C₃H₆]•+ m/z 42 frag3->frag6 - HCO• frag7 [C₃H₅]⁺ m/z 41 frag6->frag7 - H• Experimental_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis sp1 Dissolve sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of ~1 mg/mL. da1 Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet. sp1->da1 is1 Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine). is2 Set ionization energy to 70 eV. is1->is2 is3 Set ion source temperature to ~200-250 °C. is2->is3 is4 Set mass range to scan from m/z 35 to 200. is3->is4 is4->da1 da2 Acquire the mass spectrum. da1->da2 an1 Identify the molecular ion peak. da2->an1 an2 Analyze the fragmentation pattern and compare to predicted pathways. an1->an2 an3 Compare the acquired spectrum with library spectra if available. an2->an3

Caption: Workflow for EI-MS analysis of (Tetrahydrofuran-3-yl)hydrazine.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of (Tetrahydrofuran-3-yl)hydrazine provides a powerful method for its identification and structural characterization. By understanding the established fragmentation behaviors of cyclic ethers and hydrazine derivatives, a detailed and predictive fragmentation map can be constructed. This guide offers a foundational understanding for researchers and a practical framework for the experimental analysis of this and structurally related compounds. The combination of predictive fragmentation analysis with orthogonal analytical techniques will provide the most robust and reliable characterization.

References

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of the American Society for Mass Spectrometry, 24(9), 1276–1287.
  • Anusandhanvallari. (n.d.).
  • Zaikin, V. G., & Mikaya, A. I. (1987). The mass spectral analysis of several hydrazine derivatives. Journal of General Chemistry of the USSR, 57(3), 571-575.
  • Ferreira da Silva, F., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry, 28(7), 1276–1285.
  • Jones, E. A., et al. (2011). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of Proteomics, 74(10), 2315–2322.
  • Wang, Y., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
  • Ribaucour, M., et al. (2000). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 14(13), 1185–1190.
  • Lozano, A. I., et al. (2019). Absolute ionization and dissociation cross sections of tetrahydrofuran: Fragmentation-ion production mechanisms. The Journal of Chemical Physics, 151(6), 064303.
  • Demarque, D. P., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004–1010.
  • Turecek, F., & McLafferty, F. W. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of the American Society for Mass Spectrometry, 33(10), 1735–1764.
  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 110-121.
  • Limão-Vieira, P., et al. (2011). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. The European Physical Journal D, 61(2), 337–344.
  • Ibănescu, B. C., May, O., & Allan, M. (2010). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. Physical Chemistry Chemical Physics, 12(18), 4689-4694.
  • von Sonntag, C., & Schuchmann, H. P. (1975). The photolysis of tetrahydrofuran and of some of its methyl derivatives at 185 nm. Canadian Journal of Chemistry, 53(12), 1730–1736.
  • Creative Proteomics. (n.d.).
  • LibreTexts. (2023, August 29).
  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

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Validation

A Guide to the Comparative Toxicological Assessment of Novel Hydrazine Derivatives: Evaluating (Tetrahydrofuran-3-yl)hydrazine Against Standard Alkylhydrazines

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Imperative for Rigorous Toxicity Profiling of Novel Hydrazine Derivatives Hydrazine and its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Rigorous Toxicity Profiling of Novel Hydrazine Derivatives

Hydrazine and its derivatives are a class of chemicals with significant industrial and pharmaceutical relevance, ranging from rocket propellants to intermediates in drug synthesis. However, their utility is often shadowed by considerable toxicological concerns, including hepatotoxicity, neurotoxicity, and carcinogenicity.[1][2][3] Standard alkylhydrazines, such as monomethylhydrazine (MMH) and 1,2-dimethylhydrazine (SDMH), are well-characterized toxic and carcinogenic agents.[4] As novel hydrazine derivatives like (Tetrahydrofuran-3-yl)hydrazine are synthesized and evaluated for various applications, a comprehensive and comparative assessment of their toxicity is paramount.

This guide provides a framework for the toxicological evaluation of novel hydrazine compounds, using (Tetrahydrofuran-3-yl)hydrazine as a case study. It is important to note that, at the time of this publication, specific toxicological data for (Tetrahydrofuran-3-yl)hydrazine is not publicly available.[5] Therefore, this document serves a dual purpose: to present a detailed toxicological profile of the standard alkylhydrazines, MMH and SDMH, and to outline the essential experimental and in silico methodologies required to assess the toxicity of a new chemical entity like (Tetrahydrofuran-3-yl)hydrazine.

Comparative Acute Toxicity of Standard Alkylhydrazines

The acute toxicity of MMH and SDMH has been established across various species and routes of exposure. The median lethal dose (LD50) is a standardized measure of acute toxicity, and the available data for these compounds are summarized below.

CompoundSpeciesRoute of AdministrationLD50Reference
Monomethylhydrazine (MMH) RatOral32-33 mg/kg bw[3][6]
MouseOral29-33 mg/kg bw[3][6][7]
HamsterOral22 mg/kg bw[3][8]
RatDermal183 mg/kg bw[3][6]
RabbitDermal95 mg/kg bw[3][6]
Guinea PigDermal48 mg/kg bw[3][6]
RatInhalation (4h)34-78 ppm[3][6]
MouseInhalation (4h)56-65 ppm[8][9]
1,2-Dimethylhydrazine (SDMH) RatOral100 mg/kg[10][11][12]
RatSubcutaneous122 mg/kg[10]
MouseIntraperitoneal95 mg/kg[10]
MouseSubcutaneous25.4 mg/kg[10]
HamsterSubcutaneous50 mg/kg[10]

Experimental Workflows for Comprehensive Toxicity Assessment

A multi-pronged approach is necessary to thoroughly evaluate the toxic potential of a novel hydrazine derivative. This involves a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and systemic toxicity.

In Vitro Cytotoxicity Assessment

The initial screening for toxicity often begins with in vitro assays to determine the cytotoxic potential of a compound on cultured cells. Two common and reliable methods are the MTT and LDH assays.

G cluster_prep Cell Culture Preparation cluster_exposure Compound Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Plate cells in 96-well plates treat_cells Treat cells with compounds for 24-72h cell_culture->treat_cells compound_prep Prepare serial dilutions of test compounds compound_prep->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay read_absorbance Measure absorbance (570nm for MTT, 490nm for LDH) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [4][13][14][15] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay Protocol [1][2][16][17][18] This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: Carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution and measure the absorbance at 490 nm.

Genotoxicity Assessment

Evaluating the genotoxic potential of a compound is crucial, as DNA damage is a primary mechanism of carcinogenicity for many hydrazines. The Ames test and the comet assay are standard methods for this purpose.

G cluster_ames Ames Test (Bacterial Reverse Mutation Assay) cluster_comet Comet Assay (Single Cell Gel Electrophoresis) ames_prep Mix Salmonella typhimurium strains, S9 mix (optional), and test compound ames_plate Pour mixture onto minimal glucose agar plates ames_prep->ames_plate ames_incubate Incubate for 48-72h ames_plate->ames_incubate ames_count Count revertant colonies ames_incubate->ames_count comet_treat Treat eukaryotic cells with test compound comet_embed Embed cells in agarose on a microscope slide comet_treat->comet_embed comet_lyse Lyse cells to form nucleoids comet_embed->comet_lyse comet_electro Perform electrophoresis comet_lyse->comet_electro comet_visualize Stain DNA and visualize comets comet_electro->comet_visualize comet_analyze Quantify DNA damage (tail moment) comet_visualize->comet_analyze

Caption: Workflows for genotoxicity assessment.

Detailed Protocols

Ames Test (Bacterial Reverse Mutation Assay) Protocol [19][20][21][22][23] This test uses specific strains of Salmonella typhimurium that are histidine auxotrophs to detect point mutations.

  • Preparation: Prepare dilutions of the test compound. In separate tubes, combine the test compound, a Salmonella tester strain, and (optionally) a liver S9 fraction for metabolic activation.

  • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis) Protocol [5][24][25][26] The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

  • Cell Treatment and Embedding: Treat cells with the test compound, then embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with detergent and high salt to form nucleoids.

  • Electrophoresis: Perform electrophoresis under alkaline or neutral conditions.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the tail.

In Vivo Acute Oral Toxicity Study

To understand the systemic toxicity of a compound, in vivo studies are necessary. The OECD Test Guideline 420 (Fixed Dose Procedure) is a method for assessing acute oral toxicity that aims to reduce the number of animals used.

OECD 420 Fixed Dose Procedure This procedure involves dosing animals of a single sex (usually females) in a stepwise manner at fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome of dosing at one level determines the dose for the next animal. The test allows for the classification of the substance into a GHS category for acute toxicity.

Metabolic Activation: The Key to Hydrazine Toxicity

Many hydrazine derivatives are not toxic in their parent form but require metabolic activation to exert their toxic effects.[1] This activation is often mediated by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates such as free radicals and diazenes.[1] These reactive species can then bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage.

Metabolic Pathways of Standard Alkylhydrazines

G cluster_mmh Monomethylhydrazine (MMH) Metabolism cluster_sdmh 1,2-Dimethylhydrazine (SDMH) Metabolism MMH Monomethylhydrazine MMH_metabolite Methyldiazene MMH->MMH_metabolite CYP450 MMH_radical Methyl Radical MMH_metabolite->MMH_radical MMH_products DNA Adducts, Alkylated Proteins MMH_radical->MMH_products SDMH 1,2-Dimethylhydrazine Azomethane Azomethane SDMH->Azomethane Oxidation Azoxymethane Azoxymethane Azomethane->Azoxymethane Oxidation MAM Methylazoxymethanol Azoxymethane->MAM Hydroxylation Methyldiazonium Methyldiazonium Ion MAM->Methyldiazonium SDMH_products DNA Methylation, Tumor Initiation Methyldiazonium->SDMH_products

Caption: Simplified metabolic activation of MMH and SDMH.

Proposed Metabolic Pathway for (Tetrahydrofuran-3-yl)hydrazine

Based on the known metabolism of other hydrazines, a putative metabolic pathway for (Tetrahydrofuran-3-yl)hydrazine can be proposed. It is likely to undergo oxidation by cytochrome P450 enzymes to form a reactive diazene intermediate. This intermediate could then potentially generate a tetrahydrofuranyl radical, which could lead to cellular damage. However, this proposed pathway requires experimental verification.

In Silico Toxicology: Predicting Toxicity Before Synthesis

Given the significant costs and ethical considerations of animal testing, in silico methods like Quantitative Structure-Activity Relationship (QSAR) modeling are becoming increasingly important for predicting the toxicity of new chemicals.[8][19][24][25][26] QSAR models use the chemical structure of a compound to predict its biological activity, including toxicity. For a novel compound like (Tetrahydrofuran-3-yl)hydrazine, a QSAR approach could provide an initial estimate of its potential toxicity based on a database of structurally similar compounds with known toxicity.[24]

Discussion and Future Directions

The available data clearly indicate that standard alkylhydrazines like MMH and SDMH are highly toxic and genotoxic compounds. Their toxicity is intrinsically linked to their metabolic activation into reactive species that can cause widespread cellular damage.

For a novel derivative such as (Tetrahydrofuran-3-yl)hydrazine, a comprehensive toxicological evaluation is essential before it can be considered for any application. The absence of publicly available data underscores the need for the systematic application of the experimental workflows outlined in this guide. The presence of the tetrahydrofuran moiety may influence the compound's pharmacokinetic and pharmacodynamic properties compared to simple alkylhydrazines. For instance, the polarity imparted by the ether and potential for hydrogen bonding could affect its absorption, distribution, metabolism, and excretion. The toxicity of the tetrahydrofuran ring itself is considered low.[7] However, its influence on the reactivity of the hydrazine group and the nature of the resulting metabolites is unknown and requires investigation.

Future research should focus on:

  • Synthesizing and performing the in vitro cytotoxicity and genotoxicity assays described for (Tetrahydrofuran-3-yl)hydrazine.

  • Conducting in vivo acute toxicity studies to determine its LD50 and identify target organs of toxicity.

  • Investigating its metabolic fate using in vitro systems (e.g., liver microsomes) and in vivo studies to confirm the proposed metabolic pathway and identify the reactive intermediates.

  • Developing QSAR models specific to this class of cyclic hydrazine derivatives to aid in the design of safer alternatives.

By following a structured and comprehensive toxicological assessment plan, the potential risks associated with novel hydrazine derivatives can be thoroughly characterized, ensuring the safety of researchers, consumers, and the environment.

References

  • A novel toxicity prediction model for hydrazine compounds based on 1D–3D molecular descriptors. (2021). ResearchGate. [Link]

  • Hydrazine Acute Exposure Guideline Levels. (n.d.). NCBI. [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Semantic Scholar. [Link]

  • QSAR of Reaction Between Hydrazine and Its Derivatives With Nitrous Acid. (n.d.). cs.scichina.com. [Link]

  • Pottenger, L. H., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical reviews in toxicology, 43(9), 743-769. [Link]

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • Tariq, M. (2023). Hydrazine Toxicology. StatPearls. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (2024). Anusandhanvallari. [Link]

  • Hydrazine Toxicology. (2024). MD Searchlight. [Link]

  • Benzylidene hydrazine benzamide derivatives QSAR study. (2023). Pharmaceutical Sciences and Research. [Link]

  • Dhanya, S., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • Metabolism of Hydrazine. (1982). DTIC. [Link]

  • Mellor, C. L., et al. (2018). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. Computational toxicology, 7, 37-44. [Link]

  • Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Hydrazine. Journal of Pharmacology and Toxicology, 1(5), 485-489. [Link]

  • Atom-based 3D-QSAR, molecular docking, DFT, and simulation studies of acylhydrazone, hydrazine, and diazene derivatives as IN-LEDGF/p75 inhibitors. (2020). ResearchGate. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Toth, B. (1984). Hydrazines and Cancer. SpringerLink. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Semantic Scholar. [Link]

  • Hydrazine. (n.d.). Wikipedia. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). MDPI. [Link]

  • Predictive Toxicology - Topical Collection. (n.d.). MDPI. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. [Link]

  • Untitled. (n.d.). Aarti Pharmalabs Limited. [Link]

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  • ENVIRONMENTAL CLEARANCE. (2020). MPCB. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (Tetrahydrofuran-3-yl)hydrazine

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental compliance. (Tetrahydrofuran-3-yl)hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental compliance. (Tetrahydrofuran-3-yl)hydrazine, a substituted hydrazine derivative, requires meticulous disposal procedures due to the inherent hazards associated with its functional groups. This guide provides a comprehensive, step-by-step protocol for its safe disposal, drawing from established best practices for handling both hydrazine compounds and tetrahydrofuran.

The core principle of this guide is to treat (Tetrahydrofuran-3-yl)hydrazine with the caution it deserves, recognizing its potential toxicity, carcinogenicity, and flammability. The procedures outlined below are designed to be a self-validating system of safety, ensuring that each step mitigates risk and adheres to regulatory standards.

Hazard Assessment: A Synthesis of Component Risks

Due to a lack of specific and comprehensive safety data for (Tetrahydrofuran-3-yl)hydrazine, a conservative approach is necessary. This involves attributing the known hazards of its parent compounds, hydrazine and tetrahydrofuran (THF), to the derivative.

  • Hydrazine Moiety: Hydrazine and its derivatives are classified as toxic, corrosive, and potential carcinogens.[1][2] The U.S. Environmental Protection Agency (EPA) classifies hydrazine-containing wastes as hazardous.[3] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[1][4]

  • Tetrahydrofuran (THF) Moiety: THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light.[5][6][7] This necessitates careful storage and handling to prevent ignition and detonation risks.[7][8]

Therefore, (Tetrahydrofuran-3-yl)hydrazine should be handled as a flammable, toxic, and potentially carcinogenic substance that may form explosive peroxides.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (Tetrahydrofuran-3-yl)hydrazine in any capacity, including for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9][10] Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[11]

  • Body Protection: A flame-resistant lab coat is required.[9] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of (Tetrahydrofuran-3-yl)hydrazine must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[9][10]

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of (Tetrahydrofuran-3-yl)hydrazine typically used in a research laboratory setting.

3.1. Preparation and Segregation of Waste

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with both hydrazines and ethers. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(Tetrahydrofuran-3-yl)hydrazine," and all applicable hazard pictograms (e.g., flammable, toxic, corrosive, health hazard).[12]

  • Segregation: Do not mix (Tetrahydrofuran-3-yl)hydrazine waste with other waste streams, especially with strong oxidizing agents, acids, or metals, to prevent violent reactions.[11]

3.2. Handling and Transfer of Waste

  • Work Area: Conduct all waste handling procedures within a certified chemical fume hood.[9]

  • Transferring Liquid Waste: If transferring the chemical from a primary container to the waste container, use a funnel to prevent spills. Ensure that both containers are grounded and bonded if metal containers are involved to prevent static discharge.[8]

  • Contaminated Materials: Any materials that have come into contact with (Tetrahydrofuran-3-yl)hydrazine, such as weighing paper, pipette tips, and gloves, are considered contaminated hazardous waste. These items should be collected in a separate, clearly labeled, sealed plastic bag and then placed in the designated hazardous waste container.[1]

3.3. Spill Management

In the event of a small spill within the fume hood:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.[1] Do not use combustible materials like paper towels or sawdust.[11]

  • Collection: Carefully sweep the absorbent material into the designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the contaminated waste bag.

  • Large Spills: For any spill outside of a fume hood or for a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6][9]

Storage and Final Disposal

  • Temporary Storage: The sealed hazardous waste container should be stored in a designated and well-ventilated satellite accumulation area, away from heat, sparks, and direct sunlight.[1][12]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste management company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Incineration at a licensed facility is a common and effective disposal method for hydrazine-containing waste.[3][11]

Quantitative Data Summary

While specific data for (Tetrahydrofuran-3-yl)hydrazine is limited, the exposure limits for its parent compounds provide a conservative basis for safe handling.

PropertyHydrazineTetrahydrofuran
OSHA PEL (8-hr TWA) 1 ppm[13]200 ppm[8][14]
NIOSH REL (TWA) 0.03 ppm (2-hour ceiling)[13]200 ppm (10-hour)[8][14]
ACGIH TLV (8-hr TWA) 0.01 ppm[13]50 ppm[8][14]
Carcinogenicity Suspected human carcinogen[2]Not classifiable as a human carcinogen (A3)[14]
Flammability Flammable Liquid[13]Highly Flammable Liquid[8]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of (Tetrahydrofuran-3-yl)hydrazine.

A Start: Need to Dispose of (Tetrahydrofuran-3-yl)hydrazine B Wear Full PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat A->B C Work Inside a Certified Chemical Fume Hood B->C D Prepare Labeled Hazardous Waste Container C->D E Carefully Transfer Waste and Contaminated Materials D->E F Securely Seal the Waste Container E->F I Spill Occurs E->I G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Certified Hazardous Waste Disposal Service G->H J Contain with Inert Absorbent I->J K Clean Up and Decontaminate J->K K->E

Sources

Handling

Personal protective equipment for handling (Tetrahydrofuran-3-yl)hydrazine

Comprehensive Safety & Handling Guide for (Tetrahydrofuran-3-yl)hydrazine This guide provides essential safety protocols, operational procedures, and disposal plans for handling (Tetrahydrofuran-3-yl)hydrazine and its sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for (Tetrahydrofuran-3-yl)hydrazine

This guide provides essential safety protocols, operational procedures, and disposal plans for handling (Tetrahydrofuran-3-yl)hydrazine and its salts (e.g., hydrochloride). As a bifunctional molecule containing both a hydrazine moiety and a tetrahydrofuran (THF) ring, this compound presents a complex hazard profile that demands rigorous adherence to safety protocols. This document is intended for researchers, scientists, and drug development professionals who require direct, procedural guidance grounded in established safety principles for hazardous chemicals.

Immediate Safety Briefing: Hazard Profile & Core Controls

(Tetrahydrofuran-3-yl)hydrazine must be treated as a particularly hazardous substance. Its risk profile is derived from the known properties of its constituent functional groups:

  • Hydrazine Group: Hydrazine and its derivatives are often highly toxic, corrosive, potential carcinogens, and can be readily absorbed through the skin.[1][2][3] Exposure can cause severe irritation or burns to the skin and eyes, and inhalation may lead to respiratory tract irritation, dizziness, and more severe systemic effects.[2][4]

  • Tetrahydrofuran (THF) Ring: THF is a highly flammable liquid whose vapors can form explosive mixtures with air.[5][6] A critical and often overlooked danger is its tendency to form explosive peroxides upon exposure to air, particularly in opened or aged containers.[7][8][9]

Given these combined hazards, all handling of this compound must occur within a designated area and with stringent engineering controls in place.

Key Engineering Controls:
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][4][10]

  • Ventilation: The laboratory should have adequate general ventilation.[5]

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible.[11][12] All electrical equipment must be explosion-proof.[5][11]

Personal Protective Equipment (PPE): A Mandated Barrier

The use of appropriate PPE is non-negotiable. Standard laboratory attire is insufficient. The following table summarizes the required PPE for handling (Tetrahydrofuran-3-yl)hydrazine.[3][10]

Body Part Required PPE Material/Standard Rationale & Causality
Hands Double-gloving is recommendedInner: Nitrile Outer: Butyl Rubber or NeopreneThe hydrazine moiety is corrosive and easily absorbed.[13] Butyl rubber offers excellent resistance to hydrazine.[11] Nitrile provides splash protection and dexterity for primary handling.[1][4]
Eyes / Face Chemical Safety Goggles & Face ShieldANSI Z87.1 CompliantProtects against splashes of the corrosive hydrazine derivative and the flammable THF component.[1][14] A face shield is mandatory when a splash hazard is present.[3][4]
Body Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronNomex or similar FR material; PVC or Butyl apronThe FR lab coat addresses the significant fire risk from the THF moiety.[1][12] The chemical-resistant apron provides a barrier against corrosive spills.
Respiratory (Situational)NIOSH-approved positive-pressure, self-contained breathing apparatus (SCBA)Required for significant spills or when engineering controls (fume hood) fail or are not feasible.[11][15] Odor detection indicates vapor concentrations are already above safe exposure limits.[11][15]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol ensures that every stage of handling minimizes risk through a structured, self-validating process.

Step 1: Pre-Handling Preparation
  • Designate Area: Clearly mark the workspace within the fume hood for hazardous substance use.[10]

  • Peroxide Check (Critical): If the container has been previously opened and is not fresh, test for peroxides using peroxide test strips. THF and its derivatives can form explosive peroxides.[8][9] Do not proceed if peroxides are detected; contact your institution's Environmental Health & Safety (EHS) office.

  • Assemble Materials: Prepare the work surface by covering it with absorbent, disposable bench paper.[10] Assemble all necessary glassware, reagents, and labeled waste containers inside the fume hood to minimize movement.[16]

  • Inert Atmosphere: For reactions sensitive to air or to mitigate fire risk, ensure a source of inert gas (Nitrogen or Argon) is available for blanketing.[12]

  • Verify PPE: Before handling the chemical, ensure all personnel in the area are wearing the correct PPE as detailed in the table above.

Step 2: Handling the Compound
  • Transfer: Use spark-proof tools for transfers.[5][12] Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[12][17]

  • Quantify: Weigh or measure the smallest quantity necessary for the experiment.[10]

  • Containment: Keep the primary container tightly closed whenever not in use.[5][12]

  • Execution: Perform all experimental manipulations slowly and deliberately to avoid creating aerosols or splashes.

Step 3: Post-Procedure Cleanup
  • Decontamination: After the procedure is complete, decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.

  • Waste Segregation: Carefully place all contaminated disposable materials (gloves, bench paper, pipette tips) into a designated hazardous waste container.[16]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, apron, face shield, goggles, inner gloves, lab coat). Dispose of all contaminated PPE as hazardous waste.[10]

Visualization: Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of (Tetrahydrofuran-3-yl)hydrazine.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate & Prepare Fume Hood Workspace check_peroxide CRITICAL: Check for Peroxides prep_area->check_peroxide gather_materials Assemble Equipment & Waste Containers check_peroxide->gather_materials don_ppe Don Full Required PPE gather_materials->don_ppe transfer Transfer Compound (Grounded, Spark-Proof Tools) don_ppe->transfer execute Execute Experiment (Minimize Aerosols) transfer->execute decontaminate Decontaminate Surfaces & Equipment execute->decontaminate segregate_waste Segregate Contaminated Disposables decontaminate->segregate_waste remove_ppe Remove & Dispose of Contaminated PPE segregate_waste->remove_ppe store_waste Store Hazardous Waste in Labeled, Sealed Container remove_ppe->store_waste request_pickup Arrange EHS Pickup store_waste->request_pickup

Caption: Logical workflow for handling (Tetrahydrofuran-3-yl)hydrazine.

Waste Disposal Plan

All waste containing (Tetrahydrofuran-3-yl)hydrazine is considered hazardous waste and must be disposed of in accordance with institutional, local, and federal regulations.[4][18]

  • Containerization: Use a designated, sealable, and clearly labeled hazardous waste container.[16][19] The label must read "Hazardous Waste," list the full chemical name, and include appropriate hazard pictograms (e.g., Toxic, Flammable, Corrosive).[12]

  • Segregation: Do not mix hydrazine waste with incompatible materials, especially strong oxidizing agents or acids.[11][12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and provides secondary containment.[16]

  • Pickup: Arrange for disposal through your institution's certified hazardous waste management program.[16] Never pour this chemical down the drain.[12][15]

  • Spill Treatment (Trained Personnel Only): For small spills, use an inert absorbent material like sand or vermiculite (do not use combustible materials like paper towels or sawdust).[2][16] For dilute aqueous waste streams, chemical destruction can be achieved by trained personnel via slow addition of an oxidizing agent like sodium hypochlorite or hydrogen peroxide solution (<5%).[3][11][15]

Emergency Procedures

Immediate and correct action is critical in an emergency.

  • Skin Contact: Immediately remove all contaminated clothing.[12][20] Flush the affected skin area with copious amounts of water for at least 15 minutes.[13][20] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[20]

  • Inhalation: Move the affected person to fresh air immediately.[12][20] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting.[13][20] If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention.[20]

  • Large Spill: Do not attempt to clean it up.[4][13] Evacuate all personnel from the immediate area and secure it to prevent entry.[2][12] Alert others and call for emergency services/EHS immediately.[4]

References

  • University of Wisconsin-Milwaukee. Hydrazine and Other Corrosive and Flammable PHS. [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Tetrahydrofuran Derivatives for Advanced Chemical Synthesis. [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

  • A.G. Layne, Inc. Tetrahydrofuran - SAFETY DATA SHEET. [Link]

  • European Chemicals Agency (ECHA). Hydrazine - Substance Infocard. [Link]

  • Hoo Chemtec. Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • UC Santa Barbara Environmental Health & Safety. Hydrazine - Particularly Hazardous Substance. [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Hydrazines - PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • The Brückner Research Group, University of Connecticut. Standard Operating Procedure (SOP) for the Use of Hydrazines. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Royal Society of Chemistry. Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. [Link]

  • Nova Molecular Technologies. Tetrahydrofuran – 99.9% - Safety Data Sheet. [Link]

  • Eco-Link. THF / Tetrahydrofuran - Safety Data Sheet. [Link]

  • Redox. Safety Data Sheet Tetrahydrofuran. [Link]

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